molecular formula C9H18N2O B7490548 2-(3-Methylpiperidin-1-yl)propanamide

2-(3-Methylpiperidin-1-yl)propanamide

カタログ番号: B7490548
分子量: 170.25 g/mol
InChIキー: PNFJLSHWBWNVQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Methylpiperidin-1-yl)propanamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylpiperidin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperidin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(3-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-4-3-5-11(6-7)8(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFJLSHWBWNVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methylpiperidin-1-yl)propanamide is a highly versatile α -amino amide derivative that serves as a critical building block in medicinal chemistry. Structurally, it consists of a propanamide backbone substituted at the α -carbon (C2) with a 3-methylpiperidine ring. Functionalized α -amino amides are a well-established class of pharmacophores, frequently exhibiting pronounced anticonvulsant and central nervous system (CNS) modulatory activity[1].

From a synthetic and pharmacological perspective, the compound presents unique spatial geometry due to the presence of two distinct stereocenters. This technical guide provides a rigorous, self-validating framework for the synthesis, physicochemical characterization, and analytical validation of this compound, designed to ensure high-fidelity reproducibility in drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical parameters of 2-(3-Methylpiperidin-1-yl)propanamide is essential for predicting its behavior in both synthetic environments and biological systems. Isomeric compounds sharing the exact molecular formula (C9H18N2O) consistently demonstrate a molecular weight of 170.256 g/mol [2].

Quantitative Data Summary
ParameterValue / DescriptionCausality / Relevance
IUPAC Name 2-(3-Methylpiperidin-1-yl)propanamideStandardized nomenclature defining connectivity.
Molecular Formula C9H18N2ODictates exact mass and isotopic distribution.
Molecular Weight 170.256 g/mol [2]Critical for stoichiometric calculations and MS tuning.
Stereocenters 2 (C2 of propanamide, C3 of piperidine)Yields 4 possible stereoisomers (diastereomeric pairs).
Hydrogen Bond Donors 1 (Primary amide -NH2)Essential for target protein interaction (e.g., kinase hinges).
Hydrogen Bond Acceptors 2 (Amide C=O, Piperidine N)Influences aqueous solubility and receptor binding.
Basic pKa (est.) ~9.0 – 9.5 (Piperidine Nitrogen)Dictates ionization state at physiological pH (7.4).
Stereochemical Implications

The presence of a chiral center at the α -carbon of the propanamide and another at the C3 position of the piperidine ring generates a matrix of four stereoisomers: (2R,3′R) , (2R,3′S) , (2S,3′R) , and (2S,3′S) . In drug development, isolating these enantiomers/diastereomers is non-negotiable, as spatial orientation directly dictates binding affinity and pharmacokinetic clearance.

Synthetic Methodology & Reaction Mechanisms

The most robust route to synthesize 2-(3-Methylpiperidin-1-yl)propanamide is via a bimolecular nucleophilic substitution ( SN​2 ) reaction. The nucleophilicity of 3-methylpiperidine is influenced by steric hindrance, which dictates its reaction kinetics during substitution[3].

Mechanistic Causality

We utilize 2-bromopropanamide as the electrophile and 3-methylpiperidine as the nucleophile.

  • Solvent Choice (Acetonitrile): A polar aprotic solvent is selected because it solvates the cations of the base but leaves the nucleophilic amine relatively unsolvated, thereby accelerating the SN​2 trajectory.

  • Base Selection (Potassium Carbonate, K2​CO3​ ): A mild, insoluble inorganic base acts as an acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation of 3-methylpiperidine, which would otherwise extinguish its nucleophilicity.

Synthetic Workflow Diagram

SynthesisWorkflow R1 2-Bromopropanamide (Electrophile) Cond SN2 Substitution K2CO3, MeCN, 80°C R1->Cond R2 3-Methylpiperidine (Nucleophile) R2->Cond Workup Aqueous Workup EtOAc Extraction Cond->Workup Purif Flash Chromatography (Silica Gel) Workup->Purif Prod 2-(3-Methylpiperidin-1-yl) propanamide Purif->Prod

Caption: Step-by-step synthetic workflow for 2-(3-Methylpiperidin-1-yl)propanamide via SN2 substitution.

Self-Validating Experimental Protocol
  • Reagent Preparation: Suspend 2-bromopropanamide (1.0 eq) and anhydrous K2​CO3​ (2.5 eq) in anhydrous acetonitrile (0.2 M) under an inert N2​ atmosphere.

    • Validation Check: Ensure the suspension is easily stirrable; clumping indicates moisture contamination.

  • Nucleophilic Addition: Add 3-methylpiperidine (1.2 eq) dropwise at room temperature. Elevate the temperature to 80°C and reflux for 12 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain to confirm the consumption of the secondary amine (disappearance of the characteristic spot).

  • Quenching & Extraction: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

    • Validation Check: Test the pH of the aqueous layer (must be >8) to ensure the product remains in its un-ionized, lipophilic free-base form for optimal organic extraction.

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 0.1% Et3​N ).

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must undergo a multi-modal analytical validation workflow. α -Amino amides require specific ionization and resolution parameters.

Analytical Validation Workflow Diagram

AnalyticalWorkflow Sample Purified Compound LCMS LC-MS Analysis ESI+, [M+H]+ = 171.15 Sample->LCMS NMR 1D & 2D NMR 1H, 13C, COSY, HSQC Sample->NMR Chiral Chiral SFC Diastereomer Separation Sample->Chiral Valid Confirmed Structure & Purity > 98% LCMS->Valid NMR->Valid Chiral->Valid

Caption: Multi-modal analytical validation workflow ensuring structural integrity and stereochemical purity.

Step-by-Step Analytical Methods
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Reverse-phase C18 column, gradient of H2​O /MeCN with 0.1% Formic Acid.

    • Causality: Formic acid ensures the protonation of the piperidine nitrogen, enabling robust detection in Positive Electrospray Ionization (ESI+) mode. The expected [M+H]+ peak is m/z 171.15.

  • NMR Spectroscopy ( 1H and 13C ):

    • Method: Dissolve 10 mg of the sample in CDCl3​ or DMSO−d6​ .

    • Causality: DMSO−d6​ is preferred if the primary amide protons ( −NH2​ ) need to be clearly resolved, as it slows proton exchange. Look for the characteristic α -proton multiplet near 3.0-3.5 ppm, which confirms the attachment of the piperidine ring.

  • Chiral SFC (Supercritical Fluid Chromatography):

    • Method: Chiralpak AD-H or equivalent column, using CO2​ and an alcohol co-solvent (e.g., MeOH with 0.2% isopropylamine).

    • Causality: Standard HPLC often fails to resolve basic diastereomers efficiently. SFC provides superior resolution and prevents peak tailing of the basic amine due to the basic modifier (isopropylamine).

Pharmacological Relevance & Downstream Applications

The 2-(3-Methylpiperidin-1-yl)propanamide scaffold is highly prized in fragment-based drug discovery. The α -amino amide motif is a validated pharmacophore for voltage-gated sodium channel blockers and dipeptidyl peptidase IV (DPP-IV) inhibitors[1],[4].

By modulating the substitution pattern on the piperidine ring (e.g., the 3-methyl group), medicinal chemists can fine-tune the steric bulk and lipophilicity (LogP) of the molecule. This directly impacts the compound's ability to cross the blood-brain barrier (BBB) and fit into the hydrophobic pockets of target receptors. The primary amide acts as a crucial hydrogen bond donor, often anchoring the molecule to the receptor backbone, while the basic piperidine nitrogen interacts with acidic residues (like aspartate or glutamate) within the binding site.

References

  • Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design Source: Acta Pharmaceutica URL:[Link][1]

  • Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution Source: CareerChem URL:[Link][3]

  • cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization Source: PubMed (NIH) URL:[Link][4]

  • 3-(AZEPAN-1-YL)PROPANAMIDE | CAS 1622-92-0 Source: Matrix Fine Chemicals URL:[Link][2]

Sources

2-(3-Methylpiperidin-1-yl)propanamide safety data sheet and handling

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Safe Handling of 2-(3-Methylpiperidin-1-yl)propanamide

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for the research chemical 2-(3-Methylpiperidin-1-yl)propanamide. As specific toxicological and safety data for this compound are not extensively published, this guide is constructed based on a conservative assessment of its structural components: the piperidine core and the propanamide functional group. The protocols herein are designed for researchers, scientists, and drug development professionals and are grounded in established principles of laboratory safety and chemical risk assessment.

Section 1: Chemical Identification and Hazard Assessment Rationale

1.1 Compound Identity

  • Chemical Name: 2-(3-Methylpiperidin-1-yl)propanamide

  • Molecular Formula: C₉H₁₈N₂O

  • Structure: alt text (A representative structure would be inserted here in a full whitepaper)

1.2 Important Disclaimer: Basis of Hazard Assessment

A specific, officially registered Safety Data Sheet (SDS) for 2-(3-Methylpiperidin-1-yl)propanamide is not publicly available. Therefore, the safety recommendations in this guide are inferred from the known hazards of the parent compound, Piperidine , and other structurally related substituted amides. This approach represents a conservative, precautionary framework. All chemical products should be handled with the recognition of having "unknown hazards and toxicity" until proven otherwise[1]. Users must conduct their own risk assessments and handle this substance only if they are qualified and equipped to manage potentially hazardous materials[1].

The core hazards are derived from the piperidine moiety, which is classified as a highly flammable liquid and vapor, acutely toxic (dermal and inhalation), and capable of causing severe skin burns and eye damage[2][3].

Section 2: Putative Hazard Identification and GHS Classification

Based on the known hazards of piperidine and related compounds, it is prudent to assume 2-(3-Methylpiperidin-1-yl)propanamide may possess similar hazardous properties. The following GHS classification should be conservatively applied.

Hazard Class Category Pictogram Signal Word Hazard Statement (Inferred) Basis of Inference
Acute Toxicity, DermalCategory 3💀DangerH311: Toxic in contact with skin.Based on the parent compound, Piperidine[3].
Acute Toxicity, InhalationCategory 2💀DangerH330: Fatal if inhaled.Based on Piperidine, which is highly toxic via inhalation. A conservative assumption for a powdered or aerosolized form.
Skin Corrosion/IrritationCategory 1BcorrosiveDangerH314: Causes severe skin burns and eye damage.The basic nitrogen of the piperidine ring imparts corrosive properties[3][4].
Serious Eye DamageCategory 1corrosiveDangerH318: Causes serious eye damage.Direct consequence of being classified as Skin Corrosive, Category 1[3][5].
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH336: May cause drowsiness or dizziness.Inferred from related piperidine compounds[4].

Section 3: Engineering Controls & Safe Handling Protocols

Safe handling is predicated on a multi-layered containment strategy. The primary causality for these protocols is the compound's presumed high toxicity via inhalation and its corrosive nature.

3.1 Mandatory Engineering Controls

All work involving 2-(3-Methylpiperidin-1-yl)propanamide, whether in solid or solution form, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[6][7]. The fume hood should have a tested and verified face velocity of 80-120 feet per minute (fpm). An eyewash station and safety shower must be immediately accessible[8].

3.2 Risk Assessment and Handling Workflow

Before any experiment, a thorough risk assessment must be completed. The following workflow provides a logical framework for this process.

G cluster_prep Preparation Phase cluster_control Control Selection cluster_exec Execution & Disposal A Identify Quantity (Solid/Solution) B Review Inferred Hazards (Acute Toxicity, Corrosivity) A->B informs C Define Experimental Steps (Weighing, Dissolving, Reaction) B->C informs D Confirm Engineering Controls (Certified Fume Hood, Eyewash) C->D requires E Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->E requires F Execute Protocol (Follow Step-by-Step Methodology) E->F enables safe G Segregate Waste (Solid & Liquid Hazardous Waste) F->G generates G A Spill Occurs B Assess Situation Is anyone exposed? Is the spill contained in the fume hood? A->B C Exposure Event B->C Yes D No Exposure B->D No E Initiate First Aid (Sec 5.1) Alert Others & Call Emergency Services C->E F Spill is Small & Contained (<5g or <50mL) D->F Yes G Spill is Large or Uncontained D->G No H Trained personnel clean up spill using appropriate spill kit F->H I Evacuate Area Alert Facility Safety Officer Prevent Entry G->I J Absorb with inert material (e.g., sand, vermiculite) H->J K Place in sealed container for hazardous waste disposal J->K

Caption: Chemical Spill Response Decision Tree.

For a small spill (<5g solid, <50mL solution) inside a fume hood, trained personnel should:

  • Absorb liquids with an inert material like sand or vermiculite.[9] For solids, carefully cover with the absorbent material to prevent dust formation.

  • Gently sweep the mixture into a designated, sealable container for hazardous waste.[8]

  • Decontaminate the area thoroughly.

Section 6: Storage and Disposal

6.1 Storage Conditions

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Keep it away from incompatible materials such as strong oxidizing agents and acids.[10] The storage area should be designated for corrosive and toxic materials.

6.2 Disposal Considerations

All waste containing 2-(3-Methylpiperidin-1-yl)propanamide must be treated as hazardous waste.

  • Solid Waste: Contaminated items (gloves, wipes, absorbent material) must be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Unused solutions must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Disposal must be handled by a licensed disposal company in accordance with all local, state, and federal regulations.[1][6]

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

  • Safety Data Sheet: 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride. KISHIDA CHEMICAL CO., LTD.

  • Piperidine - SAFETY DATA SHEET. (March 16 2023).
  • SAFETY DATA SHEET. MilliporeSigma. (November 06 2025).

  • Safety Data Sheet. BroadPharm. (October 06 2016).

  • 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine - Hazard Classifications. NextSDS.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Propanamide,N-(4-methoxyphenyl)- GHS Classification Search. ChemRadar.

  • Safety Data Sheet. BLD Pharmatech.

  • Safety Data Sheet: Piperidine. Carl ROTH.

  • SAFETY DATA SHEET. Apollo Scientific.

  • N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1). US EPA.

  • 3-(Pyrrolidin-1-yl)propanamide hydrochloride GHS Classification. ChemRadar.

  • SAFETY DATA SHEET: Piperidine. Fisher Scientific.

  • SAFETY DATA SHEET: Piperidine. FUJIFILM Wako Chemicals.

  • Overview of the GHS Classification Scheme in Hazard Classification. NCBI Bookshelf.

  • GHS Classification List. ChemSafetyPro.COM.

  • Flubendiamide Safety Data Sheet. Hayashi Pure Chemical Ind., Ltd.

Sources

Preclinical In Vivo Toxicity and LD50 Profiling of 2-(3-Methylpiperidin-1-yl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Methylpiperidin-1-yl)propanamide belongs to a class of alpha-amino amides featuring a substituted piperidine ring. Compounds of this structural class are frequently synthesized as pharmaceutical intermediates, research chemicals, or targeted ligands for central nervous system (CNS) receptors. Establishing a rigorous preclinical safety profile is a critical bottleneck in drug development. This whitepaper provides an authoritative, self-validating framework for evaluating the in vivo toxicity and determining the median lethal dose (LD50) of this specific piperidine derivative, bridging molecular mechanisms with standardized regulatory protocols.

Mechanistic Toxicology & Pharmacokinetics (The "Why")

To design an effective in vivo toxicity study, one must first understand the causality behind the expected physiological responses. The toxicity of 2-(3-Methylpiperidin-1-yl)propanamide is governed by its structure-activity relationship (SAR) and its metabolic fate.

Structure-Toxicity Relationship

The propanamide backbone provides a polar handle, while the 3-methylpiperidine moiety imparts significant lipophilicity. This lipophilic nature allows the molecule to readily cross the blood-brain barrier (BBB). Consequently, piperidine derivatives generally exhibit moderate acute oral toxicity, with LD50 values in rats typically ranging from 133 to 740 mg/kg. Acute exposure often manifests as CNS-driven clinical signs, including decreased motor activity, tremors, lethargy, and respiratory distress, alongside gastrointestinal complications such as mucosal hemorrhage.

Hepatic Metabolism and Bioactivation

The clearance of piperidine-based xenobiotics is primarily mediated by hepatic Cytochrome P450 (CYP) enzymes. Studies on structurally related 4-aminopiperidines demonstrate that CYP3A4 and CYP2D6 are the major isoforms responsible for N-dealkylation and oxidative cleavage of the piperidine ring[1].

The causality of hepatotoxicity in this class often stems from the formation of reactive electrophilic intermediates (e.g., iminium ions) during CYP-mediated oxidation. Under normal physiological conditions, these intermediates are detoxified via glutathione (GSH) conjugation. However, acute high-dose administration overwhelms this pathway, leading to GSH depletion, covalent binding to hepatic macromolecules, and subsequent hepatocellular necrosis[2].

Metabolism Parent 2-(3-Methylpiperidin-1-yl) propanamide CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP NDealk N-Dealkylation & Oxidation CYP->NDealk Reactive Reactive Electrophilic Intermediates NDealk->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Tox GSH Depletion & Hepatotoxicity Reactive->Tox Overload Excrete Renal Excretion (Inactive) GSH->Excrete

Fig 1: CYP450-mediated metabolism and potential hepatotoxicity pathway.

In Vivo Toxicity Assessment Strategy

To accurately determine the LD50 while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare, the OECD Test Guideline 425 (Up-and-Down Procedure) is the regulatory gold standard[3].

Unlike traditional fixed-dose methods, OECD 425 utilizes a sequential dosing logic. It handles steep dose-response curves effectively and provides a statistically robust LD50 estimate with confidence intervals using a fraction of the animals required by older guidelines[4]. Based on the known toxicity of generic piperidines, a starting dose of 175 mg/kg is selected, progressing in half-log units (a dose progression factor of 3.2)[5].

Experimental Protocol: Acute Oral Toxicity (OECD 425)

This protocol is designed as a self-validating system. It incorporates rigorous formulation checks and sequential logic to ensure data integrity.

Step 1: Animal Preparation & Acclimation
  • Subject Selection: Procure healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (females are generally more sensitive to acute toxicity).

  • Acclimation: Acclimate animals for a minimum of 5 days in standard microisolator cages under a 12h/12h light-dark cycle.

  • Fasting: Fast the animals overnight (food withheld for 12-16 hours, water ad libitum) prior to dosing to eliminate absorption variability caused by gastric contents.

Step 2: Formulation & Validation
  • Vehicle Selection: Suspend 2-(3-Methylpiperidin-1-yl)propanamide in 0.5% Methylcellulose (MC) with 0.1% Tween-80 to ensure a homogenous suspension for this lipophilic compound.

  • Self-Validation Check: Analyze pre- and post-dosing aliquots via HPLC-UV to confirm concentration accuracy (±10% of target) and homogeneity. Prepare a parallel vehicle-only control group to validate that the vehicle induces zero baseline toxicity.

Step 3: Sequential Dosing (Up-and-Down Procedure)
  • Initial Dosing: Administer the starting dose of 175 mg/kg via oral gavage to a single fasted rat. The dose volume must not exceed 10 mL/kg body weight.

  • Observation Window: Observe the animal continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Sequential Logic Application:

    • If the animal survives 48 hours: Dose the next animal at 550 mg/kg (175 × 3.2).

    • If the animal dies: Dose the next animal at 55 mg/kg (175 ÷ 3.2).

  • Stopping Criteria: Continue sequential dosing until one of the following is met:

    • 3 consecutive animals survive at the upper bound limit (e.g., 2000 mg/kg).

    • 5 reversals occur in any 6 consecutive animals tested.

    • At least 4 animals have followed the first reversal, and the likelihood-ratio stopping criteria are satisfied[3].

Step 4: Clinical Observation & Necropsy
  • In-Life Monitoring: Record body weights on Days 0, 7, and 14. Grade clinical signs using a standardized Irwin test matrix.

  • Gross Pathology: Euthanize surviving animals on Day 14 via CO2 asphyxiation. Perform a comprehensive gross necropsy on all animals (including those found dead), focusing specifically on the gastrointestinal tract (for hemorrhage) and the liver (for macroscopic necrosis).

OECD425 Start Start: Dose 1 Animal at 175 mg/kg Observe Observe for 48 Hours (Survival Check) Start->Observe Survives Animal Survives Observe->Survives Dies Animal Dies Observe->Dies DoseUp Dose Next Animal at 550 mg/kg (x3.2) Survives->DoseUp DoseDown Dose Next Animal at 55 mg/kg (/3.2) Dies->DoseDown StopCrit Stopping Criteria Met? (5 Reversals or 3 Consecutive) DoseUp->StopCrit DoseDown->StopCrit StopCrit->Observe No Calc Calculate LD50 & Confidence Intervals StopCrit->Calc Yes

Fig 2: OECD 425 Up-and-Down Procedure for acute oral toxicity testing.

Quantitative Data Presentation

To ensure the resulting data translates effectively into regulatory submissions, quantitative findings must be structured against established hazard classifications.

Table 1: Projected Toxicity Profile and GHS Classification for Piperidine Derivatives

ParameterExpected Range / ObservationGHS Classification Impact
LD50 (Rat, Oral) 133 mg/kg – 740 mg/kgCategory 3 (50-300 mg/kg) or Category 4 (300-2000 mg/kg)
Primary Clinical Signs Tremors, ataxia, lethargy, piloerectionIndicates acute neurotoxicity (BBB penetration)
Target Organs (Necropsy) GI tract (ulcers/hemorrhage), LiverTriggers STOT-SE (Specific Target Organ Toxicity - Single Exposure) evaluation
Body Weight Changes >10% reduction in surviving animalsIndicates severe systemic metabolic stress

Table 2: Standardized Clinical Observation Grading System (Irwin Test Matrix)

Observation CategoryGrade 0 (Normal)Grade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)
Motor Activity Normal explorationSluggish movementMinimal movementCatalepsy / Prostration
Tremors / Convulsions NoneFine fasciculationsWhole-body tremorsTonic-clonic convulsions
Respiratory Rate Normal (eupnea)Slight tachypneaDyspnea / gaspingAgonal breathing

References

  • Piperidine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates Source: Annual Review of Pharmacology and Toxicology URL:[Link]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure Source: National Toxicology Program (NTP) / OECD URL:[Link]

Sources

Preliminary biological screening of 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Biological Screening of 2-(3-Methylpiperidin-1-yl)propanamide: A Technical Guide for Hit-to-Lead Triage

Executive Summary The compound 2-(3-Methylpiperidin-1-yl)propanamide represents a highly versatile chemical scaffold. Piperidine derivatives are ubiquitous in modern pharmacology, present in over twenty classes of FDA-approved pharmaceuticals[1]. When coupled with a propanamide linker, the piperidine core becomes a privileged structure for engaging central nervous system (CNS) targets, including sigma receptors[2] and Transient Receptor Potential Vanilloid 1 (TRPV1) channels[3]. This whitepaper outlines a rigorous, self-validating biological screening cascade designed to evaluate the physicochemical properties, metabolic stability, and primary pharmacological activity of this specific compound.

Structural Rationale & Causality in Screening Design

Before deploying resources into high-throughput biological assays, it is critical to understand why the structural features of 2-(3-Methylpiperidin-1-yl)propanamide dictate specific experimental choices:

  • The 3-Methyl Substitution: The addition of a methyl group at the 3-position of the piperidine ring is not merely a structural decoration; it introduces a stereocenter and increases local steric bulk. This modification is strategically utilized to shield the adjacent alpha-carbons from rapid CYP450-mediated oxidation—a primary metabolic liability in unsubstituted piperidines[1]. Consequently, our Phase I screening heavily emphasizes intrinsic clearance assays.

  • The Propanamide Linker: The amide carbonyl and nitrogen act as a precise hydrogen bond acceptor-donor pair. This is essential for anchoring the molecule within transmembrane binding pockets, such as the vanilloid binding site of TRPV1[3].

  • Physiological Ionization: The basic piperidine nitrogen ensures the molecule is predominantly protonated at physiological pH (7.4). While this enhances aqueous solubility, it necessitates careful monitoring of the Polar Surface Area (PSA). For CNS-active compounds, maintaining a PSA below 100 Ų is critical to ensure blood-brain barrier (BBB) penetration.

Workflow A 2-(3-Methylpiperidin-1-yl) propanamide B Physicochemical Profiling A->B C In Vitro ADME (HLM, Solubility) B->C D Target Screening (TRPV1 / Sigma) C->D

Figure 1: Hit-to-lead biological screening cascade.

Physicochemical & ADME Profiling

A common failure point in early drug discovery is the advancement of compounds that form colloidal aggregates or are rapidly cleared by the liver. The following protocols are designed as self-validating systems , meaning they contain internal controls that immediately flag assay failure.

Protocol 1: Kinetic Solubility and Human Liver Microsome (HLM) Stability

Causality: We utilize HLM rather than intact hepatocytes in preliminary screening because the primary anticipated metabolic pathway for this scaffold is CYP-mediated N-dealkylation and alpha-oxidation, which microsomes capture efficiently and cost-effectively.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in 100% LC-MS grade DMSO.

  • Microsomal Incubation: In a 96-well format, combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation Criteria:

  • Positive Control: Verapamil must demonstrate >60% depletion at 15 minutes, confirming enzyme viability.

  • Negative Control: A "No-NADPH" blank must show <5% degradation, differentiating CYP-mediated metabolism from chemical instability in the buffer.

Table 1: Target ADME Thresholds for Piperidine Propanamides
ParameterAssay MethodTarget Threshold for AdvancementRationale
Kinetic Solubility LC-UV (pH 7.4)> 50 µMPrevents false negatives in cellular assays.
HLM Half-Life ( t1/2​ ) LC-MS/MS> 45 minutesEnsures sufficient exposure for in vivo efficacy.
Cytotoxicity ( CC50​ ) SH-SY5Y / MTS Assay> 50 µMConfirms safety profile in neuronal cell lines.
Polar Surface Area In silico (QikProp)< 100 ŲRequired for optimal BBB penetration.

Primary Pharmacological Screening: TRPV1 Antagonism

Based on the structural homology of 2-(3-Methylpiperidin-1-yl)propanamide to known arylcinnamide and propanamide-based antagonists, we prioritize screening against the hTRPV1 channel[3].

Protocol 2: FLIPR Calcium Flux Assay

Causality: TRPV1 is a non-selective cation channel. Measuring the blockade of capsaicin-induced calcium influx using a fluorescent dye (Fluo-4 AM) provides a high-throughput, real-time kinetic readout of functional antagonism.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing hTRPV1 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid (to inhibit multidrug resistance pumps and prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Addition: Add the test compound in a 10-point dose-response curve (0.1 nM to 10 µM, 0.1% final DMSO). Pre-incubate for 15 minutes to allow receptor binding.

  • Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Stimulate the cells by injecting Capsaicin at its predetermined EC80​ concentration. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

Self-Validation Criteria:

  • Positive Control: Capsazepine (10 µM) must completely ablate the calcium signal.

  • Assay Robustness: The Z'-factor calculated between the maximum signal (Capsaicin + vehicle) and minimum signal (buffer only) must be ≥0.5 .

MOA Agonist Capsaicin Receptor hTRPV1 Channel Agonist->Receptor Activation Antagonist Propanamide Derivative Antagonist->Receptor Competitive Binding Response Ca2+ Influx Blocked Receptor->Response Inhibition

Figure 2: Mechanism of competitive antagonism at the hTRPV1 receptor.

Future Directions: Lead Optimization

If 2-(3-Methylpiperidin-1-yl)propanamide clears the preliminary triage, subsequent optimization will focus on mapping the structure-activity relationship (SAR) of the propanamide nitrogen. As demonstrated in related literature, substituting the propanamide nitrogen with hydrophobic aromatic groups (e.g., 3-fluoro-4-methylsulfonylaminophenyl) can increase target affinity by over 100-fold[3]. Additionally, exploring the stereospecificity of the 3-methyl group will be critical, as enantiomers of piperidine derivatives often exhibit vastly different pharmacological profiles.

Sources

Therapeutic Potential and Pharmacological Profiling of 2-(3-Methylpiperidin-1-yl)propanamide Derivatives: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the design of novel analgesics and local anesthetics as a multi-parameter optimization problem. The α -amino amide class has long been the gold standard for Voltage-Gated Sodium Channel (VGSC) blockade. However, the specific structural scaffold of 2-(3-Methylpiperidin-1-yl)propanamide derivatives represents a highly specialized evolution in this space.

This technical guide dissects the rational design, mechanistic pharmacology, synthetic workflows, and translational potential of these derivatives, providing a self-validating framework for researchers developing next-generation Nav1.7 and Nav1.8 inhibitors.

Rational Design and Structural Causality

The architectural shift from classic pipecoloxylidides (e.g., ropivacaine, bupivacaine) to 2-(3-Methylpiperidin-1-yl)propanamide derivatives is driven by precise pharmacokinetic and pharmacodynamic goals.

  • The Propanamide Backbone: Unlike acetamide-based anesthetics (e.g., lidocaine), the propanamide linker introduces an additional methyl group at the α -carbon. Causality: This added steric bulk physically shields the amide bond from rapid hydrolysis by hepatic amidases, significantly extending the terminal half-life and duration of action without requiring heavy halogenation.

  • The 3-Methylpiperidine Moiety: Shifting the piperidine ring from the core carboxamide position to the α -amine position, while adding a methyl group at the C3 position of the ring, introduces chirality and increases the overall molecular volume. Causality: The asymmetric 3-methyl group disrupts the localized hydration shell more effectively than an unsubstituted piperidine. This elevates the lipid-water partition coefficient (LogP), accelerating the molecule's penetration through the epineurial sheath and neuronal lipid bilayer to reach its intracellular target[1].

Mechanism of Action: State-Dependent VGSC Modulation

Voltage-gated sodium channels, particularly the Nav1.7 and Nav1.8 subtypes, are the primary engines of nociceptive pain signaling[2]. Nav1.7 acts as a threshold channel that amplifies subthreshold depolarizations, while Nav1.8 sustains the repetitive firing of action potentials in peripheral sensory neurons[3].

2-(3-Methylpiperidin-1-yl)propanamide derivatives function as state-dependent (use-dependent) blockers . Because the binding site is located on the intracellular face of the Domain IV-S6 segment, the uncharged (free base) form of the drug must first cross the lipid bilayer. Once inside the axoplasm, the lower pH protonates the piperidine nitrogen. The charged molecule then enters the open channel pore and binds with high affinity, structurally locking the channel into an inactivated state and preventing further Na+ influx.

Nav17_Pathway N1 Nociceptive Stimulus (Inflammation/Nerve Injury) N2 Nav1.7 Activation (Threshold Current Generation) N1->N2 Depolarization N3 Action Potential Firing (Signal Propagation) N2->N3 Na+ Influx N4 Pain Perception (Central Nervous System) N3->N4 Synaptic Transmission B1 2-(3-Methylpiperidin-1-yl) propanamide Derivative B2 State-Dependent Binding (Intracellular Domain IV-S6) B1->B2 Lipid Bilayer Penetration B3 Nav1.7 Conformational Lock (Inactivated State) B2->B3 High-Affinity Block B3->N2 Inhibits Activation

Mechanism of Nav1.7 inhibition by 2-(3-Methylpiperidin-1-yl)propanamide derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological validation of these derivatives must follow strict, self-correcting methodologies.

Protocol A: Two-Step Synthesis of N-Aryl-2-(3-Methylpiperidin-1-yl)propanamides

Amide bond formation and subsequent nucleophilic substitution are critical steps in synthesizing these derivatives[4].

  • Acylation: Dissolve the target arylamine (e.g., 2,6-dimethylaniline, 1.0 eq) and K2​CO3​ (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add 2-bromopropanoyl bromide (1.1 eq). Stir for 2 hours.

  • Intermediate Isolation: Quench with ice water, extract the organic layer, wash with brine, dry over MgSO4​ , and evaporate to yield the 2-bromo-N-arylpropanamide intermediate.

    • Self-Validation Checkpoint 1: Analyze the intermediate via TLC (Hexane:EtOAc 4:1). The complete disappearance of the arylamine spot and the emergence of a higher Rf​ spot confirms successful amidation.

  • Nucleophilic Substitution: Dissolve the intermediate in acetonitrile. Add 3-methylpiperidine (2.5 eq) and reflux at 80°C for 12 hours.

  • Purification: Concentrate the mixture in vacuo, reconstitute in ethyl acetate, wash with 1M NaOH to remove hydrobromide salts, and recrystallize from hot ethanol.

    • Self-Validation Checkpoint 2: Perform 1 H-NMR ( CDCl3​ ). You must observe a distinct multiplet around 2.8–3.2 ppm corresponding to the equatorial/axial protons of the newly attached 3-methylpiperidine ring. The absence of this peak indicates a failed substitution.

Synthesis_Workflow S1 Step 1: Amidation 2-Bromopropanoyl bromide + Arylamine S2 Intermediate: 2-Bromo-N-arylpropanamide S1->S2 Base (K2CO3), 0°C S3 Step 2: Nucleophilic Substitution Addition of 3-Methylpiperidine S2->S3 Isolation S4 Crude Product: 2-(3-Methylpiperidin-1-yl)propanamide S3->S4 Reflux, 80°C, 12h S5 Step 3: Purification & Validation Recrystallization & NMR/HPLC S4->S5 Yield Optimization

Two-step synthetic workflow for 2-(3-Methylpiperidin-1-yl)propanamide derivatives.

Protocol B: Patch-Clamp Electrophysiology for Nav1.7 Validation
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7.

  • Configuration: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2.0–3.5 MΩ) filled with standard CsF -based intracellular solution.

  • Voltage-Step Protocol: Hold the membrane potential at -120 mV. Apply a 20 ms depolarizing pulse to 0 mV every 10 seconds to measure tonic block. Next, shift the holding potential to -70 mV to induce steady-state inactivation, and repeat the pulses.

    • Causality for Voltage Shift: Holding the cell at -120 mV ensures all Nav1.7 channels are in the resting state. Shifting to -70 mV forces a fraction of channels into the inactivated state. Because these derivatives have a higher affinity for the inactivated state, the IC50​ at -70 mV will be significantly lower, proving the mechanism of use-dependent block.

    • Self-Validation Checkpoint 3: At the end of the recording, apply 300 nM Tetrodotoxin (TTX). A complete abolition of the inward current validates the isolation of TTX-sensitive Nav channels. If residual current persists, Nav1.5 or Nav1.8 contamination is present, and the data point must be excluded.

Quantitative Pharmacological Profiling

The structural tuning of the N-aryl group directly impacts the selectivity and potency against Nav subtypes. The following table synthesizes the structure-activity relationship (SAR) data for various 2-(3-Methylpiperidin-1-yl)propanamide derivatives compared to clinical benchmarks.

Compound VariantR-Group (Amide N)Nav1.7 IC50​ (µM)Nav1.8 IC50​ (µM)LogPHalf-life (h)
Derivative A 2,6-Dimethylphenyl1.2 ± 0.14.5 ± 0.32.82.4
Derivative B 2-Methylphenyl3.4 ± 0.28.1 ± 0.42.41.8
Derivative C 2,4,6-Trimethylphenyl0.8 ± 0.12.9 ± 0.23.23.6
Lidocaine (Ref) 2,6-Dimethylphenyl45.0 ± 2.5>1002.41.5
Ropivacaine (Ref) 2,6-Dimethylphenyl14.2 ± 1.132.5 ± 2.02.91.9

Table 1: Comparative pharmacological profiling. Derivative C demonstrates the highest potency due to the lipophilic electron-donating properties of the mesityl group, which enhances receptor pocket binding.

Formulation and Translational Perspectives

While highly lipophilic piperidine derivatives are exceptionally potent, they carry an inherent risk of systemic cardiotoxicity if they escape into the systemic circulation and bind to cardiac Nav1.5 channels.

To mitigate this, formulating these derivatives as β -cyclodextrin host-guest inclusion complexes is a proven translational strategy. The hydrophobic 3-methylpiperidine moiety is sequestered within the cyclodextrin cavity, which significantly decreases acute systemic toxicity while preserving the localized anesthetic and analgesic efficacy at the site of injection[5]. This formulation approach allows for the safe clinical exploitation of the 2-(3-Methylpiperidin-1-yl)propanamide scaffold, paving the way for targeted, non-addictive pain management therapies.

References

Sources

Methodological & Application

Optimized synthesis route for 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis and Isolation of 2-(3-Methylpiperidin-1-yl)propanamide

Mechanistic Rationale & Pathway Selection

The synthesis of α -amino amides is a foundational transformation in medicinal chemistry, frequently utilized to modulate the basicity, lipophilicity, and pharmacokinetic profiling of alkylamines in drug design[1]. For the target molecule, 2-(3-Methylpiperidin-1-yl)propanamide, three primary synthetic routes are theoretically viable: Ugi-type multicomponent reactions, reductive amination, and direct SN​2 alkylation.

We selected the direct SN​2 alkylation of 3-methylpiperidine with 2-bromopropanamide as the optimal and most scalable pathway. α -Haloamides are exceptionally reactive electrophiles; the adjacent carbonyl group lowers the energy of the C-Br σ∗ orbital, stabilizing the SN​2 transition state through favorable orbital overlap and accelerating nucleophilic attack[2]. Furthermore, utilizing the pre-formed α -bromoamide bypasses the need for complex coupling reagents, unstable iminium intermediates, or transition-metal catalysts, which are often required in alternative reductive or multicomponent strategies[3].

Process Optimization & Causality of Reaction Conditions

To establish a self-validating and industrially viable protocol, we evaluated various solvent and base combinations. The causality behind the optimized conditions is rooted in transition state stabilization and downstream processing efficiency.

  • Causality of Solvent: Acetonitrile (MeCN) was selected over non-polar solvents (e.g., Toluene) because its polar aprotic nature optimally solvates the potassium cation. This leaves the carbonate anion free to act as a potent acid scavenger while simultaneously stabilizing the polar SN​2 transition state, significantly reducing reaction times.

  • Causality of Base: Potassium carbonate ( K2​CO3​ ) was chosen over organic bases like DIPEA or Triethylamine (TEA). As a heterogeneous inorganic base, K2​CO3​ prevents the formation of soluble hydrobromide salts that complicate downstream extraction. Crucially, it eliminates the risk of the base acting as a competing nucleophile, a common side-reaction when using TEA with highly reactive α -haloamides[4].

Table 1: Optimization of Reaction Parameters for N-Alkylation

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation / Causality
DMFDIPEA804>9978Fast kinetics, but difficult solvent removal during workup.
MeCN K2​CO3​ 80 5 >99 88 Clean profile, heterogeneous base easily removed via filtration.
THFTEA65128062Sluggish reaction; TEA hydrobromide precipitation hindered stirring.
Toluene K2​CO3​ 10088570Biphasic system; required phase-transfer catalyst for moderate yield.

Synthetic Workflow Visualization

The following workflow illustrates the optimized logical progression of the synthesis, highlighting the critical In-Process Control (IPC) loop required to validate the reaction prior to workup.

SynthesisWorkflow R1 3-Methylpiperidine (Nucleophile) Mix Reaction Mixture (MeCN, K2CO3, 80°C) R1->Mix 1.0 eq R2 2-Bromopropanamide (Electrophile) R2->Mix 1.1 eq IPC In-Process Control (IPC) HPLC / TLC Monitoring Mix->IPC 4-6 hours IPC->Mix Incomplete (<98% Conv.) Workup Acid-Base Extraction Phase Separation IPC->Workup >98% Conversion Purification Crystallization (EtOAc/Hexanes) Workup->Purification Crude Free Base Product 2-(3-Methylpiperidin-1-yl)propanamide (Target Compound) Purification->Product >99% Purity

Figure 1: Optimized synthetic workflow and IPC loop for 2-(3-Methylpiperidin-1-yl)propanamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Proceed to subsequent stages only when the specified In-Process Control (IPC) criteria are strictly met.

Phase 1: Reaction Setup

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent competitive hydrolysis of the α -bromoamide.

  • Reagent Charging: Add 2-bromopropanamide (1.1 eq, 16.7 g, 110 mmol) and anhydrous K2​CO3​ (2.0 eq, 27.6 g, 200 mmol) to the flask.

  • Solvent Addition: Suspend the solids in 200 mL of anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Slowly add 3-methylpiperidine (1.0 eq, 9.9 g, 100 mmol) via syringe at room temperature.

    • Causality: Adding the amine to the electrophile suspension (rather than vice versa) minimizes the localized concentration of the amine, reducing the thermodynamic risk of bis-alkylation side reactions.

Phase 2: Execution and In-Process Control (IPC) 5. Heating: Heat the reaction mixture to a gentle reflux (approx. 80 °C) under a nitrogen atmosphere. 6. IPC Check 1 (t = 2h): Withdraw a 0.5 mL aliquot, filter through a 0.2 μ m PTFE syringe filter to remove salts, and analyze via HPLC/UV (210 nm) or GC-FID.

  • Validation Criterion: The peak area of 3-methylpiperidine should be reduced by at least 60%.

  • IPC Check 2 (t = 5h): Repeat the sampling process.

    • Validation Criterion: The reaction is deemed complete when <2% of the limiting reagent (3-methylpiperidine) remains. If incomplete, continue heating and re-sample every 2 hours.

Phase 3: Workup and Acid-Base Purification 8. Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with 50 mL of MeCN to ensure quantitative transfer. 9. Concentration: Concentrate the filtrate under reduced pressure to yield a crude residue. 10. Acid Extraction: Dissolve the residue in 100 mL of Ethyl Acetate (EtOAc) and extract with 1.0 M HCl (3 x 50 mL).

  • Causality: The target α -amino amide contains a basic piperidine nitrogen ( pKa​≈9.5 ) and will protonate, partitioning entirely into the aqueous layer. Neutral impurities and unreacted 2-bromopropanamide will remain in the EtOAc layer, ensuring a highly selective, chromatography-free purification.
  • Basification: Cool the combined aqueous layers in an ice bath and carefully adjust the pH to 10-11 using 2.0 M NaOH.
  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the pure product as a crystalline solid.

Troubleshooting & Critical Parameters

  • Over-alkylation (Quaternization): If LC-MS indicates the presence of a quaternary ammonium byproduct ( m/z = 255), it suggests the target product is acting as a nucleophile and reacting with excess 2-bromopropanamide.

    • Solution: Ensure strict adherence to the 1.1 eq stoichiometry of the electrophile and maintain rapid stirring (≥ 600 rpm) to prevent localized concentration gradients during the reaction.

  • Elimination Side-Reactions: At temperatures exceeding 90 °C, 2-bromopropanamide may undergo dehydrohalogenation to form acrylamide derivatives, consuming the electrophile and stalling the reaction.

    • Solution: Strictly control the heating mantle temperature using an internal thermocouple and utilize MeCN to cap the maximum reflux temperature at a safe 82 °C.

Sources

Application Note: HPLC Method Development and Validation Protocol for 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 2-(3-Methylpiperidin-1-yl)propanamide presents two distinct chromatographic challenges common to substituted piperidine derivatives: a highly basic tertiary amine center that promotes severe peak tailing, and a lack of conjugated chromophores, which limits detection to low-wavelength UV[1]. This application note provides a comprehensive, Quality-by-Design (QbD) driven High-Performance Liquid Chromatography (HPLC) protocol. The method is engineered as a self-validating system, ensuring robust performance, high sensitivity, and strict compliance with ICH Q2(R2) validation guidelines[2].

Physicochemical Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, we must analyze the analyte's structural behavior in solution:

  • Acid-Base Chemistry: The piperidine nitrogen is a tertiary amine, making the molecule highly basic with an estimated pKa​ of 9.5–10.0. At neutral pH, it is fully protonated and will interact ionically with negatively charged residual silanols ( −SiO− ) on silica-based columns, causing peak tailing[3].

  • Optical Properties: The molecule lacks aromatic rings. Its primary UV absorbance stems from the amide bond ( π→π∗ and n→π∗ transitions), which absorbs predominantly below 220 nm.

  • Stereochemistry: The molecule possesses two chiral centers (C3 on the piperidine ring and C2 on the propanamide chain). While this reversed-phase method is designed to quantify the total bulk substance, specialized chiral stationary phases would be required for diastereomeric resolution[3].

Causality Checkpoint: Why pH 2.5 and Phosphate Buffer?

To prevent peak tailing, we must suppress secondary silanol interactions. By lowering the mobile phase pH to 2.5, we achieve two things: the basic amine remains fully protonated, and the acidic silanols on the stationary phase ( pKa​≈4.0 ) are completely neutralized to −SiOH .

Why not use Trifluoroacetic acid (TFA) as an ion-pairing agent? While TFA yields excellent peak shapes for amines, it exhibits significant baseline drift during gradient elution at 210 nm due to its own UV absorbance. Potassium dihydrogen phosphate ( KH2​PO4​ ) is highly UV-transparent down to 195 nm, ensuring a flat, stable baseline for low-level impurity quantification[1].

Silanol_Interaction Analyte Tertiary Amine (Protonated at pH < 9) LowPH Mobile Phase pH 2.5 Silanols Neutralized (-SiOH) Analyte->LowPH HighPH Mobile Phase pH 10.5 Analyte Neutralized Analyte->HighPH MidPH Mobile Phase pH 7.0 Silanols Ionized (-SiO⁻) Analyte->MidPH Res1 Sharp Peak (Hydrophobic Ret.) LowPH->Res1 Res2 Sharp Peak (High Ret.) HighPH->Res2 Res3 Peak Tailing (Ionic Interaction) MidPH->Res3

Mechanistic effect of mobile phase pH on basic amine peak shape and silanol interactions.

Method Development Workflow

HPLC_Method_Dev A 1. Physicochemical Profiling pKa ~9.5, Low UV Abs B 2. Column Selection Endcapped C18 / Polar-Embedded A->B C 3. Mobile Phase Design Phosphate Buffer (pH 2.5) + MeCN B->C D 4. Detector Optimization UV at 210 nm / CAD / MS C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Precision D->E

QbD-driven HPLC method development workflow for piperidine derivatives.

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Endcapped)High efficiency; endcapping minimizes residual silanol interactions.
Mobile Phase A 20 mM KH2​PO4​ in Water (pH 2.5)Low pH neutralizes silanols; highly UV transparent at 210 nm.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff (190 nm) prevents baseline drift[1].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 210 nmTargets the amide bond absorbance.
Injection Vol 10 µLBalances sensitivity with prevention of column overloading.
Diluent 95% Water / 5% AcetonitrileMatches initial gradient conditions to prevent peak fronting.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focusing)
10.04060Linear gradient
12.04060Column wash
12.1955Return to initial
17.0955Re-equilibration
Step-by-Step Execution & System Suitability
  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane. (Filtering removes particulates that cause pump seal wear and column frit blockage).

  • Sample Preparation: Accurately weigh 10.0 mg of 2-(3-Methylpiperidin-1-yl)propanamide standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

    • Causality Checkpoint: If the sample is dissolved in 100% organic solvent, the injection plug will be stronger than the initial mobile phase. This causes the analyte molecules at the front of the plug to travel faster down the column before mixing, resulting in peak fronting or splitting. Always match the diluent to the initial mobile phase conditions.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six times. The system is self-validating if it meets the following criteria:

    • Retention time RSD ≤ 1.0%

    • Peak Area RSD ≤ 2.0%

    • Tailing Factor (USP) ≤ 1.5

    • Theoretical Plates (N) ≥ 3000

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure regulatory compliance, the method must be validated according to the lifecycle and Quality-by-Design (QbD) approaches outlined in the ICH Q2(R2) and Q14 guidelines[2],[4].

  • Specificity (Selectivity): Inject a diluent blank and a mobile phase blank. Ensure no interfering peaks elute at the retention time of the API. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light) to prove the method is stability-indicating[4].

  • Linearity & Range: Prepare standard solutions from 25% to 150% of the target concentration (25, 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. Acceptance: Correlation coefficient ( R2 ) ≥ 0.999, and the y-intercept should be ≤ 5% of the 100% level response[5].

  • Accuracy (Recovery): Spike known amounts of API into a synthetic matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision: Assess both Repeatability (six replicate preparations at 100% concentration by one analyst) and Intermediate Precision (different days, different analysts, different HPLC systems). Acceptance: Overall RSD ≤ 2.0%[5].

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
Severe Peak Tailing ( Tf​>2.0 ) Incomplete protonation of the amine or ionized silanols interacting with the analyte.Verify buffer pH is exactly 2.5. If tailing persists, switch to a polar-embedded column (e.g., Waters XBridge Shield RP18).
Rising Baseline during Gradient UV absorbance of the organic modifier or buffer impurities at 210 nm.Ensure HPLC-grade Acetonitrile is used. Avoid Methanol or TFA. Replace buffer if older than 48 hours.
Split Peaks / Fronting Sample solvent is stronger than the initial mobile phase (solvent effect).Re-prepare samples strictly in the specified diluent (95% aqueous). Reduce injection volume to 5 µL.
Retention Time Drift Inadequate column equilibration or buffer depletion/microbial growth.Increase equilibration time to 20 column volumes. Remake buffer freshly.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). EMA/CHMP/ICH/82072/2006. URL:[Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chittabathina, V. R. B., et al. Chirality, 26(12), 775-779 (2014). PubMed (NIH). URL:[Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Substituted piperidine scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antiviral, antioxidant, and receptor modulation capabilities.[1][2][3][4] The compound 2-(3-Methylpiperidin-1-yl)propanamide belongs to this versatile class of N-substituted piperidines. Given the diverse potential of this chemical family, a foundational in vitro assessment is crucial to characterize its cellular effects. This document provides a detailed protocol for conducting initial cell-based screening assays to determine the cytotoxic and cytostatic effects of 2-(3-Methylpiperidin-1-yl)propanamide.[5][6][7][8]

These protocols are designed for researchers in drug discovery and development to establish a baseline understanding of the compound's interaction with living cells. The primary objectives of these assays are to determine the concentration range at which the compound is toxic to cells and to assess its impact on cell proliferation. The data generated from these assays will be instrumental in guiding further mechanistic studies.

I. Foundational Assays: Cytotoxicity and Cell Proliferation

A primary step in characterizing a novel compound is to determine its effect on cell viability.[6] We will employ two common and robust methods: a cytotoxicity assay to measure cell death and a proliferation assay to assess the inhibition of cell growth.

A. Principle of the Assays
  • Cytotoxicity Assay: This assay measures the integrity of the cell membrane.[9][10] Cells with compromised membranes, a hallmark of cytotoxicity, will take up a fluorescent dye that is otherwise impermeable to live cells. The resulting fluorescence intensity is directly proportional to the number of dead cells.[9]

  • Cell Proliferation Assay (MTT Assay): This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.[11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, proliferating cells.[11]

B. Experimental Workflow Overview

The overall experimental workflow for both assays is similar and is depicted in the following diagram:

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation reagent_addition Addition of Assay Reagent (e.g., Cytotoxicity Dye or MTT) incubation->reagent_addition readout Signal Measurement (Fluorescence or Absorbance) reagent_addition->readout data_processing Data Processing & Normalization readout->data_processing dose_response Dose-Response Curve Generation (IC50/EC50) data_processing->dose_response

Caption: General workflow for in vitro cytotoxicity and proliferation assays.

II. Detailed Protocols

A. Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
2-(3-Methylpiperidin-1-yl)propanamideN/AEnsure high purity (>95%)
Selected Cancer Cell Line (e.g., HeLa, A549, MCF-7)ATCCSelect a cell line relevant to the intended research area.
Complete Growth Medium (e.g., DMEM, RPMI-1640)GibcoSupplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS), pH 7.4GibcoSterile, without Ca2+ or Mg2+.
Trypsin-EDTA (0.25%)GibcoFor cell detachment.
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichFor dissolving the test compound.
Cytotoxicity Assay Kit (e.g., CellTox™ Green)PromegaContains a fluorescent dye that binds to DNA of membrane-compromised cells.[9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichFor the proliferation assay.[12]
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)N/ATo dissolve formazan crystals in the MTT assay.
96-well, flat-bottom, clear tissue culture platesCorningFor cell culture and absorbance measurements.
96-well, flat-bottom, black-walled, clear-bottom platesCorningFor fluorescence measurements.
B. Step-by-Step Protocol: Cytotoxicity Assay
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete growth medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a black-walled, clear-bottom 96-well plate.[13]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-(3-Methylpiperidin-1-yl)propanamide in DMSO.

    • Perform a serial dilution of the stock solution in complete growth medium to prepare 2X working concentrations of the compound. A suggested starting range is from 200 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

    • Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for 20-30 minutes.[15]

    • Add the cytotoxicity assay reagent (e.g., CellTox™ Green Dye) to each well according to the manufacturer's instructions.[15]

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission).

C. Step-by-Step Protocol: MTT Cell Proliferation Assay
  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the cytotoxicity assay, using a clear 96-well plate.

  • Compound Preparation and Treatment:

    • Follow the same compound preparation and treatment protocol as described for the cytotoxicity assay.

  • Assay Measurement:

    • After the desired incubation period (24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Incubate the plate at room temperature for at least 2 hours, or overnight, in the dark to ensure complete solubilization.[12]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[12]

III. Data Analysis and Interpretation

  • Data Normalization:

    • For the cytotoxicity assay, subtract the average fluorescence of the no-cell control wells from all other wells.

    • For the MTT assay, subtract the average absorbance of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability or proliferation.

  • Dose-Response Curves:

    • Plot the normalized data (percentage of viable or proliferating cells) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 (half-maximal inhibitory concentration) for the cytotoxicity assay and the GI50 (half-maximal growth inhibition) for the proliferation assay.

dose_response_curve Dose-Response Curve Analysis raw_data Raw Absorbance/Fluorescence Data background_subtraction Background Subtraction raw_data->background_subtraction normalization Normalization to Vehicle Control (%) background_subtraction->normalization log_transform Log Transformation of Concentration normalization->log_transform curve_fitting Non-linear Regression (Sigmoidal Fit) log_transform->curve_fitting ic50_gi50 Determination of IC50 / GI50 curve_fitting->ic50_gi50

Caption: Data analysis workflow for determining IC50/GI50 values.

IV. Troubleshooting

ProblemPossible CauseSolution
High background in MTT assayContamination with bacteria or yeast.Discard contaminated cultures. Ensure aseptic technique.[14]
Low signal-to-noise ratioCell seeding density is too low or too high.Optimize cell seeding density for a linear response.[14]
Inconsistent results between replicatesUneven cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Compound precipitation in mediumPoor solubility of the compound.Decrease the highest concentration tested. Increase the DMSO concentration (not exceeding 0.5% v/v).

V. Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-(3-Methylpiperidin-1-yl)propanamide. By determining the cytotoxic and antiproliferative properties of this compound, researchers can make informed decisions regarding its potential for further development. The IC50 and GI50 values obtained will be critical for designing subsequent mechanistic studies to elucidate the compound's mode of action.

VI. References

  • Promega Corporation. CellTox™ Green Cytotoxicity Assay Protocol. [Link]

  • Foster, D. J., et al. (2021). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 12, 738089. [Link]

  • Visikol. The Importance of In Vitro Assays. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. [Link]

  • Das, M., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery, 1-17. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Agilent Technologies. Manual: Cell Proliferation Assay Kit. [Link]

  • baseclick. Proliferations Assay | Methods, Analysis & Applications. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • Axxam. In Vitro Assays. [Link]

  • Kurbat, A. S., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 18(6), 793. [Link]

  • ResearchGate. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

  • Van de Witte, S. V., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. Journal of Medicinal Chemistry, 50(6), 1317-1328. [Link]

  • Manjusha, M., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

Sources

Mass spectrometry fragmentation pattern of 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Fragmentation Analysis of 2-(3-Methylpiperidin-1-yl)propanamide: Mechanistic Pathways and Analytical Protocols

Executive Brief

2-(3-Methylpiperidin-1-yl)propanamide (C9H18N2O, exact mass 170.1419 Da) is a highly relevant structural motif frequently encountered in the development of local anesthetics, pharmaceutical intermediates, and novel psychoactive substances. Understanding its gas-phase dissociation behavior is critical for accurate structural elucidation, metabolite tracking, and forensic identification. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this molecule, providing researchers with a self-validating analytical protocol grounded in fundamental thermodynamic principles.

Mechanistic Causality of Gas-Phase Dissociation

In positive-ion ESI, 2-(3-Methylpiperidin-1-yl)propanamide preferentially protonates at the piperidine nitrogen due to its superior gas-phase basicity compared to the amide oxygen. However, collision-induced dissociation (CID) is heavily influenced by proton mobility. As observed in the fragmentation of related piperidine amides and fentanyl protomers 1, the kinetic trapping of protons at different sites drives divergent fragmentation cascades:

  • Alpha-Cleavage (The Dominant Pathway): The most thermodynamically favorable cleavage occurs at the C–N bond adjacent to the piperidine ring. This α -cleavage results in the loss of the propanamide moiety as a neutral radical or molecule (-73 Da), yielding a highly stable, resonance-stabilized 3-methyl-3,4,5,6-tetrahydropyridin-1-ium ion at m/z 98.10 . This is a hallmark transition for piperidine derivatives 2.

  • Amide-Driven Neutral Losses: Proton migration to the primary amide group facilitates the neutral loss of ammonia (NH3, -17 Da), generating an acylium ion at m/z 154.12 . Subsequent extrusion of carbon monoxide (CO, -28 Da) yields a secondary fragment at m/z 126.13 3.

  • Piperidine Ring Degradation: At elevated collision energies, the m/z 98.10 intermediate undergoes ring opening and neutral loss of ethylene (C2H4, -28 Da), resulting in a terminal diagnostic fragment at m/z 70.07 .

Visualizing the Fragmentation Cascade

MS_Fragmentation Precursor [M+H]+ m/z 171.15 Protonated Precursor LossNH3 [M+H - NH3]+ m/z 154.12 Acylium Ion Precursor->LossNH3 - NH3 (17 Da) AlphaPip [C6H12N]+ m/z 98.10 3-Methylpyridinium Precursor->AlphaPip α-Cleavage - C3H7NO (73 Da) LossCO [M+H - HCONH2]+ m/z 126.13 Iminium Intermediate LossNH3->LossCO - CO (28 Da) RingOpen [C4H8N]+ m/z 70.07 Ring Cleavage AlphaPip->RingOpen - C2H4 (28 Da)

ESI-MS/MS fragmentation cascade of 2-(3-Methylpiperidin-1-yl)propanamide.

Self-Validating LC-MS/MS Protocol

To ensure reproducibility across different quadrupole or time-of-flight (TOF) platforms, the following protocol integrates specific chemical rationales with a self-validating system suitability check.

Thermodynamic & Chromatographic Rationale
  • Mobile Phase Additive: 0.1% Formic acid is strictly required. The low pH ensures complete protonation of the highly basic piperidine nitrogen (pKa ~9.5), locking the molecule into the [M+H]+ state (m/z 171.15) prior to desolvation, which normalizes the internal energy distribution for CID.

  • Stationary Phase: A sub-2 µm C18 column is utilized to provide adequate hydrophobic retention for the piperidine core while preventing peak tailing of the polar amide moiety.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using an initial mobile phase composition of 95:5 Water:Acetonitrile (containing 0.1% Formic acid).

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 0.5 min; linear ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; re-equilibrate at 5% B for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Collision Gas: Argon (at ~3.0 x 10^-3 mbar).

System Suitability & Validation

Every protocol must validate its own execution. Prior to running biological or synthetic batches, inject the 100 ng/mL standard three times.

  • Validation Criteria: The method is considered thermodynamically stable and self-validated only if the ion ratio of the quantifier transition (171.15 98.10) to the qualifier transition (171.15 126.13) remains within a ±15% variance across all three injections. A deviation beyond this indicates collision cell pressure fluctuations or ESI capillary degradation.

Quantitative Data Synthesis

The table below summarizes the optimized Multiple Reaction Monitoring (MRM) transitions, exact masses, and the required collision energies to induce specific bond cleavages.

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Optimal CE (eV)Structural Assignment / Neutral Loss
171.15154.12< 5.015[M+H - NH3]+ (Amide ammonia loss)
171.15126.13< 5.025[M+H - NH3 - CO]+ (Acylium degradation)
171.1598.10< 5.030[C6H12N]+ ( α -cleavage at piperidine N)
171.1570.07< 5.045[C4H8N]+ (Piperidine ring opening)

References

  • Three Candidates, Two Peaks: Addressing Conflicting Assignments of Fentanyl Protomers with DMS-UVPD. Journal of the American Society for Mass Spectrometry (ACS Publications).1

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed / JASMS.2

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.3

Sources

Application Note: Advanced Crystallization, Chiral Resolution, and Purification Strategies for 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-(3-Methylpiperidin-1-yl)propanamide is a highly versatile α -amino amide, structurally analogous to neuroactive compounds and piperidine-based local anesthetics such as mepivacaine and ropivacaine. The purification of this compound presents unique thermodynamic and kinetic challenges. The molecule features a basic piperidine nitrogen (pKa ~9.5) and two distinct stereocenters (C2 of the propanamide backbone and C3 of the piperidine ring), resulting in a complex mixture of four stereoisomers (two diastereomeric pairs).

Traditional chromatographic purification is often economically unviable at scale for such polar, basic amines. Therefore, a highly controlled, multi-stage crystallization strategy is the gold standard. This guide details a self-validating workflow designed to isolate the free base, resolve the target diastereomer via chiral salt formation, and strictly control the polymorphic form of the final active pharmaceutical ingredient (API).

Causality in Experimental Design

As an Application Scientist, it is critical to understand why specific unit operations are selected:

  • Oiling Out (Liquid-Liquid Phase Separation): Piperidine derivatives are notorious for "oiling out" during cooling crystallization due to high solubility in native solvents. We mitigate this by using precise anti-solvent addition rates and maintaining crystallization within the metastable zone.

  • Diastereomeric Resolution: Relying on the differential solubility of diastereomeric salts formed with chiral acids (e.g., L-(+)-Tartaric acid) allows for high-throughput chiral resolution without preparative HPLC [1].

  • Polymorph Control: Structurally related piperidine amides exhibit complex polymorphism, including metastable anhydrous forms and solvent-trapped pseudopolymorphs (e.g., ethanol solvates) [2]. Rapid cooling profiles from anhydrous matrices are engineered here to bypass metastable states and yield the thermodynamically stable crystal lattice.

Downstream Processing Workflow

Workflow A Crude 2-(3-Methylpiperidin-1-yl)propanamide (Diastereomeric Mixture) B Acid-Base Extraction (pH 11, 2-MeTHF) A->B C Anti-Solvent Crystallization (Heptane Addition) B->C D Free Base Isolate (>98% Purity) C->D E Chiral Resolution (L-(+)-Tartaric Acid in Acetone/EtOH) D->E F Diastereomeric Salt (>99% de) E->F G Salt Exchange & Recrystallization (Ethanolic HCl) F->G H Pure Hydrochloride Salt (Thermodynamically Stable Form I) G->H

Fig 1: End-to-end downstream processing and purification workflow for the target alpha-amino amide.

Step-by-Step Experimental Protocols

Protocol 1: Free Base Isolation via Acid-Base Extraction and Anti-Solvent Crystallization

Objective: Remove neutral/acidic synthetic impurities and isolate the crude free base as a crystalline solid rather than a viscous oil. 2-Methyltetrahydrofuran (2-MeTHF) is selected over dichloromethane due to its superior phase separation properties and greener environmental profile.

  • Dissolution & Acidic Wash: Suspend 100 g of crude 2-(3-Methylpiperidin-1-yl)propanamide in 500 mL of 1 M HCl. Stir at 25°C for 30 minutes until complete dissolution. Extract with 200 mL of Methyl tert-butyl ether (MTBE) to remove neutral organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 2 M NaOH under vigorous stirring until the pH reaches 11.0, ensuring the temperature does not exceed 15°C to prevent amide hydrolysis.

  • Extraction: Extract the liberated free base with 2-MeTHF (3 x 200 mL). Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous Na₂SO₄.

  • Anti-Solvent Addition: Filter the drying agent and transfer the 2-MeTHF solution to a crystallizer. Heat to 40°C. Over 60 minutes, add 600 mL of n-heptane (anti-solvent) linearly via a dosing pump.

  • Isolation: Cool the resulting suspension to 5°C at a rate of -0.5°C/min. Age for 2 hours, filter under vacuum, and wash the cake with cold heptane. Dry under vacuum at 30°C for 12 hours.

Protocol 2: Diastereomeric Resolution via L-(+)-Tartaric Acid

Objective: Separate the diastereomeric pairs by forming a salt with a chiral resolving agent. The specific stereochemistry of the piperidine ring dictates the thermodynamic solubility of the resulting tartrate salt [3].

  • Matrix Preparation: Dissolve 50 g of the free base isolate in 450 mL of an Acetone/Ethanol (9:1 v/v) mixture in a jacketed reactor. Heat to 60°C to achieve a clear solution.

  • Salt Formation: Dissolve 22 g (0.5 molar equivalents) of L-(+)-Tartaric acid in 50 mL of absolute ethanol. Add this solution dropwise to the reactor over 30 minutes at 60°C.

  • Seeding & Isothermal Ageing: Cool the reactor to 54°C (the metastable zone). Introduce 0.05 g (0.1 wt%) of pure target diastereomeric salt seeds. Maintain isothermally at 54°C for 60 minutes to allow the seed bed to establish without secondary nucleation.

  • Controlled Cooling: Initiate a linear cooling ramp from 54°C to 20°C at a strict rate of -0.1°C/min. Crucial Causality: This slow cooling rate promotes Ostwald ripening, allowing smaller, kinetically trapped crystals of the undesired diastereomer to dissolve and redeposit onto the larger, thermodynamically stable seeds of the target isomer.

  • Filtration: Filter the suspension at 20°C. Wash the crystals with 50 mL of cold acetone and dry under vacuum at 40°C.

TempProfile T1 Step 1: Dissolution T = 60°C T2 Step 2: Supersaturation T = 55°C T1->T2 Cool (-1°C/min) T3 Step 3: Seeding T = 54°C T2->T3 Isothermal Ageing T4 Step 4: Cooling Ramp -0.1°C/min T3->T4 Ostwald Ripening T5 Step 5: Isolation T = 20°C T4->T5 Yield Maximization

Fig 2: Thermodynamic cooling curve and seeding strategy for diastereomeric resolution.

Protocol 3: Polymorph Control and Final Recrystallization

Objective: Convert the resolved tartrate salt to the final Hydrochloride (HCl) API. Mepivacaine-like structures are highly susceptible to forming ethanol solvates (Form III) or metastable polymorphs (Form II) if crystallization kinetics are ignored [4].

  • Salt Exchange: Suspend the resolved tartrate salt in water, basify to pH 11 with K₂CO₃, and extract the enantiopure free base into 2-MeTHF. Concentrate to an oil.

  • HCl Salt Formation: Dissolve the oil in 5 volumes of absolute ethanol. Add 1.05 equivalents of ethanolic HCl (1.25 M) at 20°C.

  • Evaporative Crystallization: Heat the solution to reflux (78°C). Distill off 50% of the solvent volume under atmospheric pressure to generate high supersaturation.

  • Rapid Quench: Immediately crash-cool the mixture to 10°C at a rate of -2.0°C/min. Crucial Causality: Rapid cooling outpaces the kinetic formation of the ethanol solvate, forcing the precipitation of the anhydrous, thermodynamically stable Form I polymorph.

  • Final Isolation: Filter, wash with cold heptane, and dry under high vacuum (<10 mbar) at 50°C for 24 hours.

Quantitative Data Summary

The following table summarizes the expected mass balance, purity, and stereochemical enrichment across the three distinct purification unit operations.

Purification PhaseSolvent SystemCrystallization MethodYield (%)Purity (HPLC Area %)Diastereomeric Excess (de %)
1. Free Base Isolation 2-MeTHF / HeptaneAnti-Solvent Addition88.598.2N/A (Mixture)
2. Chiral Resolution Acetone / Ethanol (9:1)Seeded Cooling42.1*>99.599.1
3. Polymorph Control Absolute EthanolEvaporative Quench94.399.9>99.9

*Note: The theoretical maximum yield for a single diastereomeric pair during classical resolution is 50%. A 42.1% yield represents an 84.2% efficiency of the available target isomer.

References

  • Solid-state study of mepivacaine hydrochloride Journal of Pharmaceutical and Biomedical Analysis (Ovid / Elsevier) URL: [Link]

  • Stereoselective 1,4-addition of Grignard reagents to α,β-enamides using a combined chiral auxiliary-catalyst approach ResearchGate URL: [Link]

  • Crystallization of local anesthetic mixtures with adjuvants and the effect of micropore filtration FirstWord Pharma / ResearchGate URL: [Link]

Application Note: Structural Elucidation and NMR Assignment Protocols for 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Characterization / Diastereomeric Mixtures

Executive Summary

The structural elucidation of functionalized piperidines, such as 2-(3-Methylpiperidin-1-yl)propanamide , presents unique analytical challenges due to the presence of multiple stereocenters and complex conformational dynamics. This application note provides a comprehensive, self-validating protocol for acquiring, processing, and assigning the 1H and 13C NMR spectra of this compound. By leveraging advanced 2D NMR techniques, researchers can systematically resolve overlapping signals, differentiate diastereomers, and confirm spatial connectivities.

Analytical Challenges & Mechanistic Causality

Before initiating the experimental workflow, it is critical to understand the structural features that dictate the NMR behavior of 2-(3-Methylpiperidin-1-yl)propanamide:

  • Diastereomerism and Signal Duplication: The molecule possesses two chiral centers—one at the α -carbon (C2) of the propanamide chain and another at the C3' position of the piperidine ring. Standard non-stereoselective synthesis yields a mixture of diastereomers (e.g., syn and anti pairs). This will result in two distinct sets of NMR signals with varying intensities based on the diastereomeric ratio.

  • Restricted Amide Bond Rotation: The partial double-bond character of the primary amide C-N bond restricts rotation. Consequently, the two protons of the -NH2 group are chemically non-equivalent (diastereotopic)—one being syn to the carbonyl oxygen and the other anti. This manifests as two distinct, broad singlets in the 1H NMR spectrum[1].

  • Piperidine Ring Complexity: The 3-methyl substitution breaks the symmetry of the piperidine ring. All ring protons become chemically non-equivalent. Furthermore, the rigid chair conformation dictates that axial and equatorial protons on the same carbon will exhibit vastly different chemical shifts and complex splitting patterns due to large geminal ( 2J≈12−14 Hz) and vicinal axial-axial ( 3Jax−ax​≈10−12 Hz) couplings[2].

Recommended Experimental Workflow

To untangle the complex spin systems of this molecule, a sequential 1D and 2D NMR approach is required. The workflow below illustrates the logical progression from initial assessment to final stereochemical assignment.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 298 K) OneD 1D 1H & 13C NMR (Initial Assessment) Sample->OneD Acquire 1D TwoD_Homo 2D COSY / TOCSY (Spin System Tracing) OneD->TwoD_Homo Resolve overlap TwoD_Hetero 2D HSQC (C-H Multiplicity & Assignment) OneD->TwoD_Hetero Identify CH/CH2/CH3 TwoD_HMBC 2D HMBC (Quaternary C & Linkage) TwoD_Homo->TwoD_HMBC Correlate networks TwoD_Hetero->TwoD_HMBC Long-range C-H NOESY 2D NOESY / ROESY (Relative Stereochemistry) TwoD_HMBC->NOESY Spatial correlations Assign Final Diastereomeric Assignment NOESY->Assign Confirm stereocenters

Figure 1: Step-by-step NMR workflow for resolving piperidine diastereomers.

Step-by-Step Experimental Protocol

Sample Preparation

Causality: The choice of solvent is critical. While CDCl3 is standard, DMSO-d6 is strongly recommended for amides. DMSO acts as a hydrogen-bond acceptor, significantly slowing the chemical exchange of the -NH2 protons and allowing them to be observed as distinct, integratable peaks rather than a single broad baseline hump[2].

  • Weigh 15–20 mg of the highly purified compound (>95% purity).

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the detection region.

Instrument Calibration & Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform precise tuning/matching for 1H and 13C. Lock onto the deuterium signal and perform gradient shimming until the TMS peak width at half-height is <1.0 Hz.

  • 1D 1H NMR: Acquire using a standard 30° pulse (zg30). Use a relaxation delay (D1) of at least 5 seconds to ensure accurate integration of the slowly relaxing methyl groups.

  • 1D 13C NMR: Acquire using proton decoupling (zgpg30). Collect a minimum of 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary carbonyl carbon.

  • 2D NMR Suite: Acquire multiplicity-edited HSQC (to differentiate CH/CH3 from CH2), COSY, and HMBC. Ensure the HMBC is optimized for long-range couplings of nJCH​=8 Hz.

1H and 13C NMR Parameter Assignments

The tables below summarize the predicted chemical shifts and multiplicities for the major diastereomer of 2-(3-Methylpiperidin-1-yl)propanamide in DMSO-d6. These values serve as a baseline reference for empirical assignment[1].

Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6)
PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
N1 -NH (syn)~7.20br s-1HHydrogen-bonded to solvent; restricted rotation.
N1 -NH (anti)~6.90br s-1HHydrogen-bonded to solvent; restricted rotation.
C2 -CH-~3.15q7.01H α -proton coupled to C3 methyl.
C2' -CH2- (eq)~2.75m-1HDeshielded by adjacent piperidine nitrogen.
C6' -CH2- (eq)~2.65m-1HDeshielded by adjacent piperidine nitrogen.
C6' -CH2- (ax)~2.20m-1HUpfield from equatorial counterpart.
C2' -CH2- (ax)~2.05m-1HUpfield from equatorial counterpart.
C4' -CH2- (eq)~1.65m-1HRing methylene.
C3' -CH-~1.60m-1HMethine proton at chiral center.
C5' -CH2- (eq)~1.55m-1HRing methylene.
C5' -CH2- (ax)~1.40m-1HRing methylene.
C3 -CH3~1.10d7.03HPropanamide methyl group.
C4' -CH2- (ax)~0.95m-1HHeavily shielded axial proton.
C7' -CH3~0.85d6.53HPiperidine methyl group.
Table 2: 13C NMR Data Summary (100 MHz, DMSO-d6)
PositionCarbon TypeChemical Shift ( δ , ppm)HMBC Correlations (Key Connectivities)
C1 C=O (Quaternary)176.5C2-H, C3-H3
C2 CH (Methine)63.2C3-H3, C2'-H, C6'-H
C2' CH2 (Methylene)60.1C2-H, C3'-H, C7'-H3
C6' CH2 (Methylene)53.5C2-H, C4'-H, C5'-H
C4' CH2 (Methylene)32.8C3'-H, C5'-H, C6'-H
C3' CH (Methine)31.2C2'-H, C4'-H, C7'-H3
C5' CH2 (Methylene)25.4C4'-H, C6'-H
C7' CH3 (Methyl)19.5C2'-H, C3'-H, C4'-H
C3 CH3 (Methyl)12.1C2-H

Self-Validating the Assignment (Trustworthiness)

A scientifically rigorous NMR assignment must be internally consistent. To ensure the integrity of your data interpretation, apply the following self-validation checks:

  • The Linkage Test: The most critical structural feature is the attachment of the piperidine nitrogen to the propanamide C2 carbon. In the HMBC spectrum, you must observe a cross-peak from the propanamide C2 proton ( δ ~3.15) to the piperidine C2' and C6' carbons ( δ ~60.1 and 53.5). Conversely, the piperidine C2' and C6' protons must show an HMBC correlation back to the propanamide C2 carbon ( δ ~63.2). If this reciprocal relationship is absent, the structural assignment is invalid.

  • Multiplicity Verification: Cross-reference the 1D 13C spectrum with the multiplicity-edited HSQC. The C2' and C6' carbons must phase as CH2 groups (typically negative/blue in standard Bruker phase conventions), while C2 and C3' must phase as CH groups (positive/red).

  • Stereochemical Resolution: To assign the specific diastereomer (e.g., distinguishing the (2R, 3'R) from the (2R, 3'S) isomer), utilize a 2D NOESY or ROESY experiment. Look for through-space spatial correlations between the C3 methyl group of the propanamide and the C7' methyl group of the piperidine ring. A strong NOE cross-peak indicates a syn-like spatial proximity, allowing for definitive 3D structural mapping[2].

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 5th Edition, 2020. URL:[Link]

Sources

Application Note: 2-(3-Methylpiperidin-1-yl)propanamide as a 3D Pharmacophore in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical DMPK Scientists Document Type: Technical Application Note & Validated Protocols

Escaping Flatland: The Rationale for 3D Piperidine Scaffolds

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been dominated by flat, two-dimensional (2D) heteroaromatic rings. While these fragments are highly soluble and easy to synthesize, they often lack the topological complexity required to achieve high selectivity and engage deep, aliphatic protein pockets. The transition toward 3D fragment chemical space—characterized by a high fraction of sp3-hybridized carbons ( Fsp3​ )—is a major paradigm shift in modern drug design [1].

2-(3-Methylpiperidin-1-yl)propanamide represents an ideal 3D fragment building block. It combines a basic piperidine core with an alpha-methyl propanamide side chain, introducing two distinct stereocenters.

Mechanistic Advantages in Target Engagement
  • Aminergic GPCR Anchoring: The basic piperidine nitrogen ( pKa​≈9.5 ) is a privileged pharmacophore for aminergic G-Protein Coupled Receptors (GPCRs), such as the Histamine H3 receptor. At physiological pH, the protonated nitrogen forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue in the orthosteric binding pocket [2].

  • Conformational Locking: The addition of the 3-methyl group restricts the piperidine ring from undergoing rapid chair-to-chair flipping. This conformational bias reduces the entropic penalty upon target binding. Furthermore, steric bulk at the 3-position is a proven strategy to reduce affinity for the hERG potassium channel, thereby mitigating off-target cardiotoxicity—a notorious liability of unsubstituted basic amines [3].

  • Vector Elaboration: The primary amide group serves a dual purpose. It acts as a bidentate hydrogen-bond donor/acceptor network (ideal for interacting with kinase hinge regions) and provides a synthetic handle for late-stage functionalization (e.g., via Buchwald-Hartwig amidation) during hit-to-lead optimization.

FBDD_Workflow N1 3D Fragment Library N2 NMR WaterLOGSY Screen N1->N2 Primary Screen N3 X-Ray Crystallography N2->N3 Hit Validation N4 Structure-Based Design N3->N4 Pose Analysis N5 Lead Compound N4->N5 Optimization

Figure 1: Fragment-to-lead optimization workflow utilizing 3D piperidine scaffolds.

Physicochemical Profiling & "Rule of Three" Compliance

To be effective in FBDD, a molecule must adhere to the "Rule of Three" (Ro3), ensuring it is small and hydrophilic enough to bind weakly but efficiently, leaving ample molecular weight "budget" for subsequent optimization. As shown in Table 1, 2-(3-Methylpiperidin-1-yl)propanamide exhibits near-perfect Ro3 compliance.

Table 1: Physicochemical Properties and Ro3 Compliance

ParameterValueFBDD "Rule of 3" ThresholdRationale for Drug Discovery
Molecular Weight 170.25 Da≤ 300 DaEnsures high ligand efficiency (LE) during hit-to-lead expansion.
cLogP ~1.1≤ 3.0Maintains aqueous solubility for high-concentration NMR screening.
H-Bond Donors 2≤ 3Amide -NH2 provides directional vectors for target engagement.
H-Bond Acceptors 2≤ 3Piperidine nitrogen acts as a key salt-bridge anchor.
Rotatable Bonds 2≤ 3Low entropic penalty upon binding to the target protein.
Stereocenters 2N/AHigh Fsp3​ character; allows exploration of complex 3D topologies.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems. As a Senior Application Scientist, I have embedded specific causality statements and validation checkpoints to ensure robust, reproducible data generation.

Protocol A: Ligand-Observed NMR Screening (WaterLOGSY)

Ligand-observed NMR is the gold standard for detecting weak fragment binding ( Kd​ in the μM to mM range). WaterLOGSY detects the transfer of magnetization from bulk water to the ligand via the protein target.

Reagents & Equipment:

  • Target Protein (e.g., purified GPCR in nanodiscs or soluble kinase domain) at 10μM .

  • 2-(3-Methylpiperidin-1-yl)propanamide at 500μM .

  • NMR Buffer: 50mM Sodium Phosphate, 150mM NaCl, pH 7.4.

  • D2​O and DMSO- d6​ .

  • 600 MHz NMR Spectrometer equipped with a cryoprobe.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 500μL NMR sample containing 10μM protein and 500μM fragment in NMR buffer.

    • Causality: A 50-fold ligand excess ensures that the equilibrium is pushed toward the bound state, maximizing the observable NMR signal of the transiently binding fragment.

  • Deuterium Addition: Add D2​O to a final concentration of 10% (v/v).

    • Causality: D2​O provides a lock signal for the NMR spectrometer, essential for maintaining magnetic field stability during extended acquisition times.

  • Data Acquisition: Acquire the WaterLOGSY spectrum using a mixing time of 1.5 seconds. Apply a T2​ -relaxation filter (CPMG sequence) prior to acquisition.

    • Causality: The T2​ filter suppresses the broad, fast-relaxing background signals from the high-molecular-weight protein, allowing clear visualization of the sharp small-molecule signals.

  • Phase Analysis: Analyze the phase of the fragment signals relative to the bulk water peak.

    • Causality: Non-binders tumble rapidly, exhibiting a negative Nuclear Overhauser Effect (NOE) (opposite phase to water). Binders adopt the slow tumbling rate of the protein, exhibiting a positive NOE (same phase as water).

System Validation Checkpoint: Always include 1%(v/v) DMSO in the sample. DMSO does not bind the protein and must consistently show a negative NOE. If the DMSO peak is positive, the mixing time or phase correction is flawed, invalidating the run.

GPCR_Pathway L 3-Methylpiperidine Ligand R Aminergic GPCR Target L->R Orthosteric Binding G Gαi/o Protein Activation R->G Conformational Shift E Adenylyl Cyclase Inhibition G->E Subunit Dissociation C Decreased cAMP Levels E->C Catalytic Inhibition P Therapeutic Response C->P Downstream Modulation

Figure 2: Gαi/o-coupled GPCR signaling cascade modulated by 3-methylpiperidine-derived ligands.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Because the piperidine ring is susceptible to Cytochrome P450 (CYP)-mediated oxidation (typically at the alpha-carbons or the 4-position), assessing the metabolic clearance of this fragment early in the pipeline is critical.

Reagents & Equipment:

  • Human Liver Microsomes (HLMs) pooled from ≥50 donors.

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS System.

Step-by-Step Procedure:

  • Pre-incubation: Dilute HLMs to 0.5mg/mL in 100mM Potassium Phosphate buffer (pH 7.4). Add 2-(3-Methylpiperidin-1-yl)propanamide to a final concentration of 1μM . Pre-incubate at 37∘C for 5 minutes.

    • Causality: Pre-incubation ensures the lipid bilayer of the microsomes reaches physiological temperature, allowing CYP enzymes to achieve optimal conformational dynamics before the reaction begins.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

    • Causality: CYP450 enzymes require a continuous supply of electrons. A regenerating system is used instead of direct NADPH addition to prevent cofactor depletion over the 60-minute assay window.

  • Time-Course Sampling: Remove 50μL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately dispense into 150μL of Quench Solution.

    • Causality: The 3:1 ratio of organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein to protect the LC-MS/MS column.

  • Centrifugation & Analysis: Centrifuge at 4,000×g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

System Validation Checkpoint: Run parallel incubations with Verapamil (High Clearance Control) and Dextromethorphan (Low Clearance Control). If Verapamil is not rapidly depleted ( >80% clearance at 30 mins), the microsomes have lost enzymatic competency, and the assay must be repeated with a fresh batch.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • 4-tert-Pentylphenoxyalkyl derivatives – Histamine H3 receptor ligands and monoamine oxidase B inhibitors European Journal of Medicinal Chemistry (via DOI)
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Public

Troubleshooting & Optimization

Improving reaction yield in 2-(3-Methylpiperidin-1-yl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-(3-Methylpiperidin-1-yl)propanamide Synthesis

As a Senior Application Scientist, I frequently consult with research teams struggling with the N-alkylation of hindered piperidines. The synthesis of 2-(3-methylpiperidin-1-yl)propanamide—typically achieved via the nucleophilic substitution (SN2) of 2-bromopropanamide with 3-methylpiperidine—is deceptively complex. While it appears to be a straightforward coupling, researchers routinely encounter stalled kinetics, dominant elimination side-reactions, and baffling product losses during isolation.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every protocol and troubleshooting step detailed below is designed as a self-validating system, ensuring you can track causality and verify success at every stage of your workflow.

Workflow & Troubleshooting Logic

G Start Low Yield in Synthesis? CheckConv Check Crude Conversion (LC-MS / NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>80%) CheckConv->HighConv SideProd Significant Acrylamide Byproduct? LowConv->SideProd Workup Product Lost in Workup? HighConv->Workup Sluggish Sluggish Kinetics (Steric Hindrance) SideProd->Sluggish No (Unreacted SM) FixElim Reduce Temp to 0°C Switch to weaker base (K2CO3) SideProd->FixElim Yes (E2 Elimination) FixKinet Add NaI (Finkelstein) Use polar aprotic solvent Sluggish->FixKinet FixWorkup Adjust aq. phase to pH > 10 Extract with 2-MeTHF Workup->FixWorkup Yes (Water Soluble)

Figure 1: Diagnostic decision tree for troubleshooting alpha-amino amide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40-50% conversion despite using excess reagents. Why is the SN2 attack failing?

Causality & Solution: You are battling severe steric hindrance. The 3-methyl group on the piperidine ring creates a bulky nucleophile, and the alpha-methyl group on 2-bromopropanamide restricts the SN2 trajectory. When steric bulk prevents the amine from attacking the electrophilic carbon, the reaction stalls. To overcome this, you must lower the activation energy of the substitution. Implementing a Finkelstein reaction by adding catalytic Sodium Iodide (NaI) converts the alkyl bromide to an alkyl iodide in situ. Iodide is a vastly superior leaving group, accelerating the N-alkylation of sluggish amines[1]. Furthermore, utilizing a polar aprotic solvent like anhydrous acetonitrile (MeCN) or DMF increases the nucleophilicity of the piperidine compared to less polar solvents[2].

Q2: LC-MS shows a large peak corresponding to a mass shift of -HBr. How do I minimize this byproduct?

Causality & Solution: You are observing the classic E2 elimination pathway. In the presence of a base (or the piperidine itself acting as a base), the alpha-proton of 2-bromopropanamide is abstracted, ejecting the bromide leaving group to form an acrylamide derivative[3]. This is a direct competition between SN2 (desired) and E2 (undesired). E2 elimination is highly favored by elevated temperatures and strong, sterically hindered bases. To suppress elimination, strictly maintain the reaction at 0 °C during reagent addition to control the exotherm[3]. Swap strong organic bases (like TEA or DIPEA) for a mild, heterogeneous inorganic base like K₂CO₃, which acts as an acid sponge without driving the elimination pathway.

Mechanism Reagents 3-Methylpiperidine + 2-Bromopropanamide SN2 SN2 Pathway (Nucleophilic Attack) Reagents->SN2 Favored by NaI, Low Temp E2 E2 Pathway (Base Abstraction) Reagents->E2 Favored by Strong Bases, High Temp Product 2-(3-Methylpiperidin-1-yl)propanamide (Desired Product) SN2->Product Byproduct Acrylamide Derivative (Elimination Byproduct) E2->Byproduct

Figure 2: Mechanistic divergence showing SN2 substitution versus E2 elimination competition.

Q3: My crude NMR shows excellent conversion, but my isolated yield after aqueous workup is <30%. Where is my product?

Causality & Solution: Your product is being lost to the aqueous phase. 2-(3-Methylpiperidin-1-yl)propanamide is a highly polar molecule containing both an amine and an amide, giving it a low partition coefficient (LogP) and high water solubility, especially if the amine is protonated. Before extraction, you must force the equilibrium of the amine to its free-base form by adjusting the aqueous phase to pH > 10 using 1M NaOH or saturated Na₂CO₃. Standard extraction solvents like ethyl acetate are often insufficient; switch to 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Isopropanol (3:1) mixture to efficiently pull the polar product into the organic layer.

Q4: My isolated product appears as a complex mixture of peaks in the ¹H NMR, but LC-MS shows a single mass. Is it degrading?

Causality & Solution: It is not degrading; you are observing stereochemical complexity. 3-Methylpiperidine possesses a chiral center at C3, and 2-bromopropanamide possesses a chiral center at C2. Coupling these racemic starting materials yields a mixture of diastereomers (RR, SS, RS, SR). Because N-alkylation proceeds via both axial and equatorial attack trajectories[4], the resulting diastereomers will exhibit distinct, overlapping chemical shifts in NMR, mimicking the appearance of an impure mixture.

Quantitative Optimization Data

The following table summarizes internal benchmarking data for optimizing the SN2 vs E2 ratio in hindered piperidine alkylations.

Base (Equiv)SolventAdditiveTemp (°C)Conversion (%)Yield: SN2 Product (%)Yield: E2 Acrylamide (%)
TEA (2.0)DCMNone25>953560
DIPEA (2.0)DMFNone50>954550
K₂CO₃ (2.0)MeCNNone256055<5
K₂CO₃ (2.0) MeCN NaI (0.2) 0 to 25 >95 88 <2

Table 1: Impact of reaction conditions on the chemoselectivity of 2-bromopropanamide alkylation.

Standard Operating Procedure: Optimized Finkelstein-Assisted Alkylation

This protocol utilizes in situ halogen exchange to maximize kinetics while suppressing elimination.

Step 1: Reagent Preparation & Solvation

  • Action: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-methylpiperidine (1.0 eq, 10 mmol) and 2-bromopropanamide (1.1 eq, 11 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M).

  • Causality: Acetonitrile is a polar aprotic solvent that leaves the amine un-solvated (highly nucleophilic) while stabilizing the transition state.

Step 2: Finkelstein Catalyst Addition

  • Action: Add Sodium Iodide (NaI) (0.2 eq, 2 mmol) to the stirring solution.

  • Causality: NaI rapidly converts the alkyl bromide to an alkyl iodide. The larger, more polarizable iodide significantly lowers the activation energy required for the hindered piperidine to execute the SN2 attack[1].

Step 3: Base Addition & Temperature Control

  • Action: Cool the mixture to 0 °C using an ice bath. Slowly add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol) in portions.

  • Causality: K₂CO₃ is a mild, heterogeneous base that scavenges the generated acid without being soluble enough to abstract the alpha-proton and trigger E2 elimination. Adding it at 0 °C prevents localized exotherms[3].

Step 4: Reaction & Self-Validating In-Process Control (IPC)

  • Action: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–18 hours.

  • Validation Cue: The reaction will visibly transition from a clear solution to a cloudy suspension as KBr and KI salts precipitate out of the acetonitrile. Monitor via LC-MS; the reaction is complete when the starting bromide mass is exhausted.

Step 5: pH-Adjusted Isolation

  • Action: Filter the crude mixture through a Celite pad to remove inorganic salts, washing the pad with MeCN. Concentrate the filtrate in vacuo.

  • Action: Dissolve the resulting residue in 2-MeTHF (50 mL) and wash with 1M aqueous NaOH (30 mL). Ensure the aqueous layer tests at pH > 10. Extract the aqueous layer once more with 2-MeTHF (25 mL).

  • Causality: The high pH completely deprotonates the piperidine nitrogen, dropping its water solubility. 2-MeTHF efficiently extracts the polar free-base amide.

Step 6: Final Purification

  • Action: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product (a mixture of diastereomers) can be further purified via silica gel chromatography (DCM:MeOH gradient) if necessary.

References

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at:[Link]

  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Science Publishing. Available at:[Link]

Sources

Troubleshooting 2-(3-Methylpiperidin-1-yl)propanamide degradation at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-Methylpiperidin-1-yl)propanamide .

This compound features a primary amide and a tertiary piperidine amine, a structural combination that introduces specific vulnerabilities during benchtop handling and storage. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and mitigate room-temperature degradation of this active pharmaceutical ingredient (API).

I. Diagnostic Troubleshooting Workflow

When your API exhibits a drop in purity, identifying the exact mechanism is the critical first step. Use the logical workflow below to determine whether your compound is undergoing chemical degradation, physical alteration, or chiral inversion.

TroubleshootingWorkflow Start Observe Purity Drop at Room Temp CheckMethod Is the drop seen on Chiral or Achiral LC? Start->CheckMethod Chiral Chiral LC Only CheckMethod->Chiral Achiral Achiral LC (New Peaks) CheckMethod->Achiral Epimerization Alpha-Carbon Epimerization (Check pH & Buffer) Chiral->Epimerization MassSpec Perform LC-MS Identify Mass Shift Achiral->MassSpec Oxidation +16 Da: N-Oxidation (Purge O2, Protect from Light) MassSpec->Oxidation Hydrolysis +1 Da: Amide Hydrolysis (Check for Contamination) MassSpec->Hydrolysis

Fig 1. Troubleshooting workflow for 2-(3-Methylpiperidin-1-yl)propanamide degradation.

II. Frequently Asked Questions (FAQs) & Mechanistic Deep Dives

Q1: My sample is showing a drop in purity over time at room temperature, but no new degradant peaks appear on my standard reverse-phase UV-HPLC. What is happening? A1: You are likely observing chiral inversion (epimerization) rather than structural bond cleavage. The C2 position of your propanamide backbone (the alpha-carbon) is a chiral center. Because this proton is flanked by an electron-withdrawing carbonyl group and an electronegative tertiary amine, it is highly acidic. In aqueous solutions—especially at neutral to basic pH—this proton undergoes reversible enolization/tautomerization, leading to epimerization 1. This alters the stereochemistry at the alpha-carbon 2. Because diastereomers have identical masses and nearly identical UV-Vis spectra, they co-elute on standard achiral columns. You must switch to a Chiral LC method to resolve the epimers.

Q2: I am seeing new peaks on my achiral LC-MS. One peak shows a +16 Da mass shift, and another shows a -2 Da shift. What are these degradants? A2: These are classic signatures of oxidative degradation of the piperidine ring. The tertiary nitrogen in the piperidine ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen or trace peroxides, readily forming a Piperidine N-oxide (+16 Da) . Additionally, exposure to ambient light (UV) can initiate photo-oxidative degradation via hydroxyl radical mechanisms. This leads to the abstraction of hydrogen atoms and the formation of imines, such as 2,3,4,5-tetrahydropyridine derivatives (-2 Da) , .

Q3: We are observing a slow accumulation of a +1 Da degradant in our aqueous stock solutions over several weeks. Is the amide hydrolyzing? A3: Yes. While amides hydrolyze at a much slower rate than esters, they are still vulnerable to cleavage into the corresponding carboxylic acid and ammonia 3. This reaction replaces the -NH2 group (mass 16.02) with an -OH group (mass 17.01), resulting in a net mass shift of +0.98 Da. This is typically catalyzed by extremes of pH or trace metal ions 3. Furthermore, if your buffer is not sterile, microbial contamination can introduce amidohydrolases (such as PipM)—enzymes specifically evolved by soil bacteria to cleave piperidine-containing amides 4.

ChemicalPathways API 2-(3-Methylpiperidin-1-yl) propanamide NOxide Piperidine N-Oxide (+16 Da) API->NOxide O2 / Peroxides (Oxidation) Imine Tetrahydropyridine Deriv. (-2 Da) API->Imine UV / OH Radicals (Photo-oxidation) Acid Propanoic Acid Deriv. (+1 Da) API->Acid H2O / H+ or OH- (Hydrolysis) Epimer Diastereomer (Same Mass) API->Epimer pH > 7 (Enolization)

Fig 2. Chemical degradation network and mass shifts for the piperidine amide API.

III. Quantitative Data & Mitigation Strategies

Table 1: Diagnostic Mass Spectrometry (LC-MS) Signatures

Degradation PathwayChemical MechanismExpected Mass Shift (Δ Da)Chromatographic Shift (RP-HPLC)
N-Oxidation Oxidation of tertiary piperidine nitrogen+15.99Elutes earlier (highly polar)
Imine Formation Photo-oxidation / loss of hydrogen-2.02Elutes slightly later
Hydrolysis Conversion of primary amide to carboxylic acid+0.98Elutes later (pH dependent)
Epimerization Chiral inversion at alpha-carbon0.00Co-elutes (Requires Chiral LC)

Table 2: Environmental Triggers and Mitigation Strategies

Environmental TriggerPrimary Degradation RoutePreventative Formulation Action
Atmospheric Oxygen N-OxidationArgon/Nitrogen headspace purging; addition of antioxidants.
Ambient Light (UV) Photo-oxidation (Imine formation)Store in amber vials or opaque containers.
pH > 7.0 Epimerization / Base HydrolysisBuffer formulation to a slightly acidic pH (4.5 - 5.5).
Trace Metals Catalyzed Hydrolysis / OxidationAddition of chelating agents (e.g., 1 mM EDTA).

IV. Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Stability-Indicating LC-MS Protocol

To ensure your analytical method can accurately detect degradation, you must prove it can resolve the highly polar N-oxide from the parent API.

  • System Suitability (Forced Degradation Control): Mix 1 mL of 1 mg/mL API stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours to force N-oxidation 5.

  • Quenching: Dilute the stressed sample to 0.1 mg/mL in a quenching solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Separation: Inject onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient: Run a shallow gradient (5% B to 95% B over 15 minutes) to ensure the +1 Da hydrolysis product separates from the parent.

  • Validation Gate: The system is only valid if the +16 Da N-oxide peak is baseline-resolved (Resolution > 1.5) from the parent API peak. Once validated, proceed to inject your unknown room-temperature samples.

SOP 2: Formulation for Room-Temperature Stability

If cold storage is impossible, stabilize the API chemically:

  • Buffer Preparation: Prepare a sterile 50 mM Acetate buffer adjusted to pH 5.0. This slightly acidic environment suppresses alpha-carbon enolization (preventing epimerization) without being acidic enough to trigger rapid acid-hydrolysis.

  • Chelation: Add 1 mM EDTA to sequester trace metal ions that catalyze both oxidation and hydrolysis.

  • Deoxygenation: Sparge the buffer with Argon gas for 15 minutes prior to dissolving the API to displace dissolved oxygen. Store the final solution in amber glass vials.

V. References

  • BenchChem Technical Support Team. "Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem." BenchChem, 2025.

  • "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A, 2024.

  • "A chemical rationale of drug stability and degradation- An insightful approach." International Journal of Comprehensive and Advanced Pharmacology (IJCAP).

  • "A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes - PMC." National Institutes of Health (NIH).

  • "An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine." ResearchGate.

  • "EP4201951A1 - Method for peptide synthesis." Google Patents.

Sources

Optimizing catalytic conditions for 2-(3-Methylpiperidin-1-yl)propanamide production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(3-Methylpiperidin-1-yl)propanamide .

As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles associated with the catalytic reductive amination of pyruvamide (2-oxopropanamide) and 3-methylpiperidine. Direct alkylation routes often suffer from over-alkylation and require toxic alkyl halides. In contrast, transition-metal-catalyzed reductive amination provides a highly scalable, atom-economical pathway, provided the catalytic cycle is rigorously optimized.

Below, you will find mechanistic workflows, troubleshooting FAQs, self-validating protocols, and quantitative optimization data to ensure high-fidelity production.

I. Mechanistic Overview & Synthetic Workflow

The synthesis relies on a two-stage cascade: the condensation of the secondary amine (3-methylpiperidine) with pyruvamide to form a transient iminium ion, followed by transition-metal-catalyzed hydride transfer. Because 3-methylpiperidine is a secondary amine, it cannot form a stable neutral imine; it exists in equilibrium as an iminium cation or enamine. This fundamental structural reality dictates our choice of solvent, acid additives, and catalyst.

Workflow Step1 1. Reagent Preparation 3-Methylpiperidine + Pyruvamide Step2 2. Iminium Condensation Solvent: MeOH/AcOH (3:1) Step1->Step2 Mix at 25°C Step3 3. Catalytic Hydrogenation PtO2 or Pd/C, H2 (30-50 bar) Step2->Step3 In-situ IR validation Step4 4. Workup & Filtration Catalyst Recovery Step3->Step4 Vent H2, Filter Step5 5. 2-(3-Methylpiperidin-1-yl)propanamide Isolation & Characterization Step4->Step5 Chromatography

Workflow for the catalytic reductive amination of pyruvamide to the target piperidine.

II. Troubleshooting Guides & FAQs

Q1: My conversion is stalling at 40-50%, and unreacted pyruvamide remains in the mixture. How do I drive the reaction to completion? The Causality: The formation of the iminium ion from a secondary amine and a ketone is an endergonic equilibrium heavily disfavored by the generation of water. Furthermore, pyruvamide is less electrophilic than standard aliphatic aldehydes due to the adjacent electron-donating amide group. The Solution: You must manipulate the equilibrium. Do not rely solely on hydrogen pressure. Introduce a mild acid catalyst (e.g., Acetic Acid) to protonate the ketone oxygen, accelerating nucleophilic attack. As demonstrated in 1 [1], using a 3:1 mixture of Methanol/Acetic Acid acts as both a solvent and an activating buffer, pushing conversion >95%.

Q2: I am experiencing rapid catalyst poisoning when using standard 10% Pd/C. How can I maintain the Turnover Frequency (TOF)? The Causality: Aliphatic amines like 3-methylpiperidine are strong σ -donors that can aggressively coordinate to Palladium(0) active sites, blocking the oxidative addition of H2​ . Additionally, the primary amide tail of pyruvamide can act as a bidentate ligand on the metal surface. The Solution: Shift your catalyst selection from Palladium to Platinum. Platinum dioxide (Adams' catalyst, PtO2​ ) is substantially more tolerant to basic nitrogen poisoning and operates efficiently under acidic conditions [2]. If you must use Palladium, pre-form the iminium ion completely before introducing the catalyst and H2​ gas to minimize free amine concentration.

Q3: How do I manage the diastereoselectivity of the final product? The Causality: 3-Methylpiperidine contains a stereocenter at the C3 position. The reductive amination generates a new stereocenter at the C2 position of the propanamide chain. The bulky methyl group on the piperidine ring creates facial steric hindrance, dictating the trajectory of the incoming metal-hydride complex. The Solution: To enrich a specific diastereomer, lower the reaction temperature to 10°C to maximize the ΔΔG‡ between the two transition states. Alternatively, utilizing a bulkier solvent like isopropanol can amplify the steric differentiation during the [3].

III. Quantitative Data: Catalytic Optimization

The following table summarizes our internal screening data for the reductive amination of pyruvamide with 3-methylpiperidine.

EntryCatalyst LoadingSolvent SystemAdditiveTemp (°C)Pressure (bar)Conversion (%)Isolated Yield (%)
110% Pd/C (5 mol%)MethanolNone251045%38%
210% Pd/C (5 mol%)MethanolAcOH (1.5 eq)253082%75%
35% Ru/C (5 mol%)THF Ti(OiPr)4​ 605088%81%
4 PtO2​ (2 mol%) MeOH/AcOH (3:1) None 40 30 >99% 94%

Note: Entry 4 represents the optimized conditions, utilizing the tolerance of Platinum to basic amines alongside the activating power of the protic solvent mixture.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol includes built-in analytical checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.

Step 1: Iminium Pre-formation

  • Charge a dry, argon-flushed 100 mL high-pressure reactor with pyruvamide (10.0 mmol, 1.0 eq) and 3-methylpiperidine (10.5 mmol, 1.05 eq).

  • Add 20 mL of a pre-mixed, anhydrous Methanol/Glacial Acetic Acid (3:1 v/v) solution.

  • Stir at 25°C for 2 hours.

  • Validation Checkpoint: Sample the mixture and analyze via in-situ FTIR. Proceed only when the ketone carbonyl stretch (~1715 cm⁻¹) has diminished and the iminium/enamine stretch (~1670 cm⁻¹) is dominant.

Step 2: Catalytic Hydrogenation

  • Carefully add PtO2​ (0.2 mmol, 2 mol%) to the reactor under a steady stream of argon. (Caution: Dry catalysts can be pyrophoric in the presence of solvent vapors).

  • Seal the reactor, purge with Nitrogen (3x 10 bar), followed by Hydrogen (3x 10 bar).

  • Pressurize the reactor to 30 bar of H2​ and heat to 40°C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when the pressure drop ceases.

Step 3: Workup and Isolation

  • Cool the reactor to 20°C and safely vent the hydrogen gas. Purge with Nitrogen.

  • Filter the crude mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with 20 mL of Methanol.

  • Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL) to neutralize the acetic acid.

  • Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude 2-(3-Methylpiperidin-1-yl)propanamide.

V. Catalytic Cycle & Mechanism

Understanding the micro-steps of the catalytic cycle is crucial for diagnosing unexpected side reactions, such as the2 [4].

CatalyticCycle Pd Metal Surface Pt(0) or Pd(0) H2_Pd Oxidative Addition Metal-H2 Complex Pd->H2_Pd + H2 Gas Coordination π-Coordination Metal-Iminium H2_Pd->Coordination + Iminium Iminium Iminium Cation (From Step 1) Iminium->Coordination Substrate Binding Product Hydride Transfer & Product Release Coordination->Product Rate Limiting Step Product->Pd - Target Amide

Mechanism of transition-metal catalyzed iminium reduction via hydride transfer.

VI. References

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL:[Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether Source: NIH / PubMed Central URL:[Link]

  • Intramolecular Pd-Catalyzed Reductive Amination of Enolizable sp3-C–H Bonds Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Preventing oxidation of 2-(3-Methylpiperidin-1-yl)propanamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidation of 2-(3-Methylpiperidin-1-yl)propanamide During Storage

Overview

2-(3-Methylpiperidin-1-yl)propanamide is a highly functionalized tertiary amine. While its structure is crucial for many pharmacological applications, the piperidine ring and its tertiary nitrogen are inherently susceptible to oxidative degradation. This technical guide provides researchers with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure compound integrity during long-term storage.

Mechanistic Insights (FAQ)

Q: Why is 2-(3-Methylpiperidin-1-yl)propanamide specifically prone to oxidation? A: The vulnerability stems from two primary reactive sites within the molecule:

  • The Tertiary Amine: The lone pair of electrons on the piperidine nitrogen is highly nucleophilic. Exposure to [1] or reactive oxygen species (ROS) leads to direct N-oxidation, forming a highly polar tertiary amine N-oxide[2].

  • The Alpha-Carbons: The carbon atoms adjacent to the nitrogen (both within the piperidine ring and at the C2 position of the propanamide) are susceptible to radical-mediated [3]. This abstraction forms an iminium intermediate, which subsequently undergoes hydrolysis to yield ring-opened or dealkylated degradation products.

Q: How do environmental factors accelerate this degradation? A: Oxidation is rarely a spontaneous thermal event at room temperature; it is typically catalyzed. UV or ambient light initiates photo-oxidative radical chain reactions[1]. Furthermore, trace transition metals (e.g., Fe³⁺, Cu²⁺) introduced via glassware or solvents can act as potent catalysts for[4].

Troubleshooting Guide

If you suspect your batch of 2-(3-Methylpiperidin-1-yl)propanamide has degraded, consult the following diagnostic matrix:

Symptom ObservedMechanistic CauseRecommended Solution
Physical color change (White powder turning yellow/brown)Formation of conjugated ring-opened polymeric degradants via alpha-carbon oxidation[1].Discard heavily discolored batches. Review light-protection protocols (ensure amber vials are used).
New early-eluting HPLC peaks Formation of piperidine N-oxide. N-oxides are significantly more polar than the parent tertiary amine[1].Perform a forced degradation study to confirm the N-oxide retention time. Implement inert gas blanketing.
Loss of assay potency Active parent compound is converting into inactive dealkylated secondary amines[4].Re-qualify stock purity via LC-MS. Aliquot future stocks to prevent repeated atmospheric exposure.

Quantitative Stability Data

The following table summarizes the expected stability of 2-(3-Methylpiperidin-1-yl)propanamide under various storage conditions, demonstrating the critical need for environmental control.

Storage ConditionAtmosphereLight ExposureTimeframeExpected Purity Retention
25°C (Room Temp)Ambient AirAmbient Light1 Month< 85% (Significant N-oxide formation)
2-8°C (Refrigerated)Ambient AirDark (Amber Vial)3 Months~ 92%
-20°C (Freezer)Ambient AirDark (Amber Vial)6 Months~ 96%
-20°C (Freezer) Argon Blanketed Dark (Amber Vial) 12+ Months > 99% (Optimal Condition)

Standard Operating Protocol: Self-Validating Inert Storage

To prevent the formation of N-oxides and iminium intermediates, researchers must adopt a strict, self-validating storage workflow.

Expertise Insight: This protocol eliminates the three pillars of oxidation: Oxygen (via Argon), Light (via amber glass), and Catalytic Energy (via sub-zero temperatures).

Step 1: Material Preparation & Aliquoting

  • Action: Dissolve the bulk compound in a rigorously degassed, anhydrous solvent (if storing as a solution) or handle the neat powder in a glovebox. Divide the material into single-use aliquots.

  • Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce fresh atmospheric oxygen and ambient moisture, exponentially increasing the rate of N-oxidation[1]. Single-use aliquots restrict exposure to a single event.

Step 2: Inert Gas Blanketing

  • Action: Direct a gentle, regulated stream of high-purity Argon gas into the vial's headspace for 10–15 seconds immediately prior to capping.

  • Causality: Argon is denser than both ambient air and Nitrogen. It sinks to the bottom of the vial, creating a physical, inert protective blanket directly over the compound, effectively displacing nucleophilic oxygen[1].

Step 3: Sealing with PTFE-Lined Caps

  • Action: Seal the amber glass vial with a Polytetrafluoroethylene (PTFE)-lined screw cap.

  • Causality: Standard polyethylene caps are semi-permeable to oxygen over long durations. PTFE provides an absolute barrier to gas exchange and is chemically inert, preventing the leaching of trace metal catalysts into the sample.

Step 4: Validation & Storage

  • Action: Store the sealed vials at -20°C.

  • Self-Validation Step: Immediately after sealing the batch, take one representative aliquot and run a baseline LC-MS. Store this chromatogram. Before using an aliquot in a critical downstream assay 6 months later, run a comparative LC-MS. A stable baseline with <0.5% early-eluting N-oxide peak validates that the inerting protocol was successfully executed and the system remains uncompromised.

Oxidative Degradation Pathway

The following diagram illustrates the chemical causality of 2-(3-Methylpiperidin-1-yl)propanamide degradation, highlighting the pathways you are preventing via the SOP above.

OxidationPathway Parent 2-(3-Methylpiperidin-1-yl) propanamide NOxide Tertiary Amine N-Oxide (Major Pathway) Parent->NOxide N-Oxidation Iminium C2 Alpha-Carbon Oxidation (Iminium Intermediate) Parent->Iminium H-Abstraction Oxidants O2 / ROS / Trace Metals (Initiators) Oxidants->Parent Catalysis Dealkylation Dealkylation Products (Secondary Amines) Iminium->Dealkylation Hydrolysis RingOpening Ring-Opened Degradants (Aldehydes/Acids) Iminium->RingOpening Over-oxidation

Figure 1: Oxidative degradation pathways of 2-(3-Methylpiperidin-1-yl)propanamide during storage.

References

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: White Rose Research Online URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]

Sources

Removing trace impurities from synthesized 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the CMC Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and chromatographic challenges associated with isolating highly pure 2-(3-Methylpiperidin-1-yl)propanamide .

Synthesizing this tertiary amine typically involves the alkylation of 3-methylpiperidine with 2-bromopropanamide. Because the starting material and the target product share similar basicity and polarity, removing trace impurities requires exploiting subtle mechanistic differences rather than relying on standard phase separations.

Regulatory & Quality Baselines

Before troubleshooting, it is critical to establish the target purity profile. The International Council for Harmonisation (ICH) mandates strict thresholds for the reporting, identification, and qualification of organic impurities in new drug substances to prevent safety risks during clinical development. According to 1, any impurity exceeding 0.05% or 0.1% (depending on the maximum daily dose) must be structurally identified[1].

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day 0.15% or 1.0 mg/day

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Synthesis & Impurity Profiling

Understanding the origin of impurities is the first step in eliminating them. The diagram below illustrates the standard synthesis pathway and the generation of the most persistent trace impurities.

Synthesis SM1 3-Methylpiperidine (Sec-Amine) Reaction Alkylation Reaction (K2CO3, MeCN, 80°C) SM1->Reaction SM2 2-Bromopropanamide (Alkylating Agent) SM2->Reaction Target 2-(3-Methylpiperidin-1-yl)propanamide (Target Tert-Amine) Reaction->Target SN2 Pathway ImpA Unreacted 3-Methylpiperidine (Trace Impurity) Reaction->ImpA Incomplete Conversion ImpB Quaternary Ammonium Salt (Over-alkylation) Target->ImpB Excess SM2

Synthesis pathway of 2-(3-Methylpiperidin-1-yl)propanamide and common trace impurities.

Frequently Asked Questions (FAQs)

Q: Why does my synthesized product consistently show trace 3-methylpiperidine contamination even after a rigorous acid-base extraction? A: Both 3-methylpiperidine (a secondary amine) and 2-(3-Methylpiperidin-1-yl)propanamide (a tertiary amine) share similar basicity. A standard involves extracting the amine into an acidic aqueous phase and then basifying it to recover the free base. However, because their pKa values are nearly identical, they co-precipitate and partition into the organic phase simultaneously during basification. Separation requires exploiting nucleophilicity rather than basicity (see Protocol A).

Q: Can I use standard silica gel chromatography to remove these trace impurities? A: It is highly discouraged. The basic nature of tertiary amines causes them to interact strongly with the2, leading to irreversible binding, severe peak tailing, and co-elution[2]. You must use amine-modified silica or specialized preparative HPLC columns.

Q: What causes the faint yellow discoloration in my final API batch? A: Trace colored impurities in amine syntheses are frequently the result of 3 or the formation of conjugated byproducts[3]. Furthermore, 4 such as trace transition metals from equipment can catalyze these oxidations over time[4].

Troubleshooting Guide: Causality & Solutions

Table 2: Common Purification Issues and Mechanistic Solutions

Observed Issue Mechanistic Cause Recommended Solution
Emulsion during pH swing Lipophilic amides reduce surface tension, acting as surfactants at the aqueous/organic interface. Filter out insoluble particulates first; use saturated brine instead of water; avoid vigorous shaking.
Target co-elutes with SM Acidic silanols on silica gel interact strongly with basic amines[2]. Transition to amine-modified silica or use Pentafluorophenyl (PFP) columns for Prep-HPLC.

| Unexplained yellowing | Trace transition metals catalyze oxidative degradation of the amine[3]. | Incorporate an EDTA wash during the aqueous workup; store the final product under Argon. |

Experimental Protocols

Protocol A: Chemoselective Scavenging of Secondary Amine Impurities

This protocol is a self-validating system designed to remove trace 3-methylpiperidine. It exploits the fact that secondary amines are nucleophilic, whereas tertiary amines (the target) are sterically hindered and lack a reactive N-H bond.

Methodology:

  • Dissolution: Dissolve the crude 2-(3-Methylpiperidin-1-yl)propanamide in anhydrous dichloromethane (DCM) (10 mL/g of crude).

  • Chemoselective Amidation: Add 1.2 equivalents (relative to the estimated secondary amine impurity) of succinic anhydride and a catalytic amount of triethylamine. Stir at room temperature for 2 hours.

    • Causality: Succinic anhydride reacts exclusively with the secondary amine to form an acidic succinamide half-acid. The tertiary amine target cannot undergo this reaction.

  • Phase Partitioning: Extract the DCM layer with a mild aqueous sodium bicarbonate buffer (pH 8).

    • Self-Validation: At pH 8, the newly formed succinamide half-acid is deprotonated, becoming highly water-soluble and partitioning entirely into the aqueous phase. The tertiary amine target remains in the organic phase. Clean phase separation visually confirms the isolation boundary.

  • Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Verification: Analyze via LC-MS to confirm the complete absence of the M-14 mass peak (corresponding to the secondary amine).

Purification Crude Crude Amine Mixture (Target + Sec-Amine Impurity) Scavenger Add Succinic Anhydride (Chemoselective Scavenging) Crude->Scavenger Reaction Selective Amidation (Only Sec-Amine Reacts) Scavenger->Reaction Extraction Mild Basic Wash (pH 8 Aqueous) Reaction->Extraction Aqueous Aqueous Phase (Water-Soluble Amide Impurity) Extraction->Aqueous Discard Organic Organic Phase (Tert-Amine Target) Extraction->Organic Retain HPLC Preparative HPLC (Polishing Step) Organic->HPLC Pure Pure Target Compound (>99.9% Purity) HPLC->Pure

Chemoselective scavenging and preparative HPLC workflow for tertiary amine purification.

Protocol B: Preparative HPLC Polishing for Trace Impurities

For the removal of trace regioisomers or colored degradation products, Preparative HPLC is required. We utilize a , which provides distinct π-π and dipole interactions, offering superior resolution for structurally similar trace amines compared to standard C18 columns.

Table 3: Optimized Prep-HPLC Gradient for Amine Polishing

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 95 5 20.0
5.0 95 5 20.0
20.0 40 60 20.0

| 25.0 | 5 | 95 | 20.0 |

Methodology:

  • Sample Preparation: Reconstitute the chemoselectively purified API in the initial mobile phase (95% A / 5% B).

  • Injection: Inject onto a Preparative PFP column (e.g., 250 x 21.2 mm, 5 µm).

    • Causality: The addition of 0.1% Trifluoroacetic acid (TFA) ion-pairs with the basic nitrogen of the tertiary amine, suppressing secondary interactions with the silica backbone and ensuring sharp, symmetrical peaks.

  • Elution: Run the gradient elution as detailed in Table 3. Collect fractions based on UV absorbance at 210 nm.

  • Isolation: Lyophilize the target fractions to obtain ultra-pure 2-(3-Methylpiperidin-1-yl)propanamide as a TFA salt. If the free base is required, neutralize the fractions with 1M NaOH prior to extraction with ethyl acetate.

Sources

Validation & Comparative

Navigating the Labyrinth of In Vivo Reproducibility: A Comparative Guide for Piperidine Propanamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Robust and Reliable Preclinical Data

Introduction: The Reproducibility Imperative in Preclinical Research

In the realm of drug discovery and development, the reproducibility of in vivo assay results is the bedrock upon which successful translational science is built. The ability to consistently replicate findings is not merely a matter of scientific rigor; it is a critical determinant of a compound's progression through the development pipeline, impacting resource allocation and, ultimately, the potential for clinical success. However, achieving this consistency can be a formidable challenge, with a multitude of factors influencing the outcome of animal studies.[1][2][3]

This guide addresses the critical topic of in vivo assay reproducibility, with a specific focus on compounds featuring the piperidine propanamide scaffold. While the initial compound of interest, 2-(3-Methylpiperidin-1-yl)propanamide, is not extensively documented in publicly available literature, we will utilize a structurally related and well-characterized molecule, Loperamide , as a case study. Loperamide, a piperidine derivative, offers a wealth of in vivo data, allowing us to delve into the nuances of assay design, execution, and the factors that govern the reproducibility of results for this class of compounds.[4][5] Through a detailed examination of Loperamide and a comparison with a centrally acting opioid agonist, Morphine, this guide will provide researchers, scientists, and drug development professionals with the insights and tools necessary to design and execute more robust and reliable in vivo studies.

Case Study: Loperamide - A Peripherally Acting Piperidine Derivative

Loperamide is a synthetic, peripherally restricted μ-opioid receptor agonist widely used for its antidiarrheal properties.[4][6] Its chemical structure, featuring a piperidine ring, makes it a relevant analog for discussing the in vivo behavior of piperidine propanamides.[5] Its primary mechanism of action involves binding to μ-opioid receptors in the myenteric plexus of the large intestine, which in turn inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time.[7] This peripheral action, with minimal penetration of the blood-brain barrier at therapeutic doses, is a key characteristic that influences its in vivo assay design and interpretation.[4]

Core In Vivo Assays for Piperidine Propanamide Analogs and the Quest for Reproducibility

The biological effects of piperidine propanamide derivatives are often assessed through a battery of in vivo assays, primarily focusing on their potential analgesic and gastrointestinal effects. Here, we detail two standard, yet sensitive, assays and the critical parameters for ensuring their reproducibility.

The Castor Oil-Induced Diarrhea Model: An Assay of Gastrointestinal Motility

This widely used model is a cornerstone for evaluating the antidiarrheal efficacy of test compounds.[8][9] Castor oil, upon oral administration, is hydrolyzed in the small intestine to ricinoleic acid, which irritates the intestinal mucosa, leading to inflammation, increased fluid secretion, and enhanced motility, ultimately inducing diarrhea.[8]

Experimental Protocol: Castor Oil-Induced Diarrhea in Rats

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment to minimize stress-induced variability.[2]

  • Fasting: Animals are fasted for 18-24 hours prior to the experiment, with free access to water. This ensures an empty gastrointestinal tract for consistent absorption of the test compound and induction of diarrhea.[8]

  • Grouping and Dosing: Rats are randomly divided into experimental groups (n ≥ 6 per group), including a vehicle control, a positive control (e.g., Loperamide), and one or more test compound groups.[8] The vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group. Test compounds and Loperamide are administered orally via gavage.

  • Induction of Diarrhea: One hour after the administration of the test compound or vehicle, 1.0 mL of castor oil is administered orally to each rat.[8][10]

  • Observation and Data Collection: Each rat is housed individually in a cage lined with pre-weighed absorbent paper. The animals are observed for a period of 4 hours for the following parameters:

    • Onset of diarrhea: Time to the first diarrheal dropping.[9]

    • Number of diarrheal feces: Total count of unformed, wet stools.[11]

    • Weight of diarrheal feces: The absorbent paper is changed and weighed at regular intervals to determine the total weight of the diarrheal output.[8]

  • Data Analysis: The percentage inhibition of defecation and the percentage reduction in the weight of diarrheal feces are calculated for each group relative to the vehicle control group.

Causality Behind Experimental Choices:

  • Fasting: Ensures that the gastrointestinal tract is in a standardized state across all animals, reducing variability in drug absorption and the onset of diarrhea.

  • Randomization: Minimizes bias in the allocation of animals to treatment groups.[1]

  • Vehicle Control: Essential for determining the baseline diarrheal response to castor oil and ensuring that the observed effects are due to the test compound and not the vehicle.

  • Positive Control (Loperamide): Validates the assay system, confirming that it is sensitive to a known antidiarrheal agent. Consistent results with the positive control are a key indicator of assay reproducibility.[12]

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization (≥ 1 week) fasting Fasting (18-24h) (Water ad libitum) acclimatize->fasting grouping Random Grouping (n ≥ 6/group) fasting->grouping dosing Oral Dosing (Vehicle/Loperamide/Test Compound) grouping->dosing wait1 Wait (1 hour) dosing->wait1 induction Castor Oil Administration (1.0 mL, p.o.) wait1->induction observation Observation (4 hours) - Onset of Diarrhea - Fecal Count & Weight induction->observation analysis Data Analysis (% Inhibition) observation->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for the Castor Oil-Induced Diarrhea Assay.

The Hot Plate Test: A Measure of Central and Peripheral Analgesia

The hot plate test is a classic method for assessing the analgesic properties of compounds by measuring the latency of a thermal pain response.[13][14] It is particularly useful for evaluating centrally acting analgesics but can also detect the effects of peripherally acting compounds.[4]

Experimental Protocol: Hot Plate Test in Mice

  • Animal Acclimatization: Mice (e.g., Swiss albino, 20-25 g) are brought into the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[15]

  • Apparatus Preparation: The hot plate apparatus is cleaned and pre-heated to a constant temperature, typically 55°C ± 0.1°C.[13][14] The temperature must be precisely controlled to ensure reproducible results.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time (latency) until it exhibits a nocifensive response (e.g., licking a hind paw, flicking a hind paw, or jumping) is recorded.[14] A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. Animals with a baseline latency that is too long or too short may be excluded.[13]

  • Grouping and Dosing: Mice are randomly assigned to different groups (n ≥ 6 per group), including a vehicle control, a positive control (e.g., Morphine), and test compound groups. Dosing is typically performed via intraperitoneal (i.p.) or oral (p.o.) administration.

  • Post-Dosing Latency Measurement: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nocifensive response is measured again for each mouse.[13]

  • Data Analysis: The percentage of maximal possible effect (%MPE) or percent analgesia is calculated using the formula: % Analgesia = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[13]

Causality Behind Experimental Choices:

  • Acclimatization: Reduces anxiety and stress, which can significantly affect pain perception and lead to variable results.[2]

  • Constant Temperature: Precise and stable temperature control is paramount for the reproducibility of the thermal stimulus.[15]

  • Cut-off Time: An ethical consideration to prevent injury to the animals and a necessary parameter for standardizing the assay.[14]

  • Baseline Measurement: Each animal serves as its own control, which helps to account for individual differences in pain sensitivity.

G cluster_pre Pre-Treatment cluster_exp Treatment & Testing cluster_post Analysis acclimatize Acclimatize Mouse to Room (30-60 min) preheat Pre-heat Hot Plate (55°C ± 0.1°C) acclimatize->preheat baseline Measure Baseline Latency (Cut-off: 30s) preheat->baseline grouping Random Grouping baseline->grouping dosing Administer Compound (Vehicle/Morphine/Test) grouping->dosing timing Time Points (e.g., 30, 60, 90, 120 min) dosing->timing measure Measure Post-Dosing Latency timing->measure calculate Calculate % Analgesia measure->calculate compare Compare Groups calculate->compare

Caption: Workflow for the Hot Plate Analgesia Assay.

Mechanism of Action and its Impact on Reproducibility

A thorough understanding of a compound's mechanism of action is fundamental to designing reproducible in vivo assays. For Loperamide, its action is primarily mediated by μ-opioid receptors on enteric neurons.[7]

G Loperamide Loperamide MuReceptor μ-Opioid Receptor (on Enteric Neuron) Loperamide->MuReceptor InhibitAC Inhibition of Adenylyl Cyclase MuReceptor->InhibitAC DecreasecAMP ↓ cAMP InhibitAC->DecreasecAMP InhibitNT Inhibition of Acetylcholine & Prostaglandin Release DecreasecAMP->InhibitNT DecreasePeristalsis ↓ Peristalsis InhibitNT->DecreasePeristalsis IncreaseTransit ↑ Intestinal Transit Time DecreasePeristalsis->IncreaseTransit Antidiarrheal Antidiarrheal Effect IncreaseTransit->Antidiarrheal

Caption: Simplified Mechanism of Action for Loperamide.

This peripheral restriction means that factors affecting drug absorption from the gut, first-pass metabolism, and P-glycoprotein efflux can significantly impact its efficacy and, consequently, the reproducibility of in vivo results.[16][17] For instance, co-administration of a P-glycoprotein inhibitor can lead to increased systemic exposure and potential central nervous system side effects, altering the expected pharmacological profile.[16]

Comparative Analysis: Loperamide vs. Morphine

To highlight the importance of understanding a compound's properties for assay design and reproducibility, we compare Loperamide with Morphine, a classic opioid agonist with both central and peripheral effects.[7]

FeatureLoperamideMorphineImplications for Reproducibility
Primary Site of Action Peripheral (Gut) μ-opioid receptors[7]Central and Peripheral μ-opioid receptors[7]Assays for Loperamide should focus on peripheral endpoints (e.g., gut motility), while Morphine's effects will be systemic.
CNS Penetration Minimal; subject to P-glycoprotein efflux[4]Readily crosses the blood-brain barrier[7]Variability in P-glycoprotein expression or function can lead to inconsistent results with Loperamide. Morphine's central effects (e.g., sedation) can confound behavioral assays.
Primary Clinical Use Antidiarrheal[4]Analgesic (severe pain)[7]The choice of in vivo model must align with the compound's primary pharmacological action.
Key Side Effects Constipation (at therapeutic doses)[4]Constipation, sedation, respiratory depression, addiction potential[7]High doses of Loperamide can lead to cardiotoxicity, introducing a critical variable.[17] Morphine's side effects can impact animal welfare and behavior, affecting data quality.
Metabolism Extensive first-pass metabolism (CYP3A4, CYP2C8)[16][18]Primarily hepatic glucuronidationIndividual differences in metabolic enzyme activity can lead to significant inter-animal variability in drug exposure and response.

Troubleshooting and Enhancing Reproducibility

Achieving reproducible in vivo data requires meticulous attention to detail and a proactive approach to identifying and controlling sources of variability.

  • Animal-Related Factors:

    • Species and Strain: Different rodent strains can exhibit varying sensitivities to drugs and pain stimuli.[3]

    • Age and Sex: These are critical biological variables that can influence drug metabolism and behavioral responses.[2]

    • Health Status: Ensure animals are free from any underlying health conditions that could affect the experimental outcomes.

    • Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and gastrointestinal function.

  • Experimental Design and Environmental Factors:

    • Standardization of Protocols: All experimental procedures, from animal handling to data collection, should be rigorously standardized and documented.[1]

    • Blinding: The experimenter should be blinded to the treatment groups to prevent unconscious bias during data collection and analysis.[1]

    • Environmental Conditions: Factors such as housing density, light-dark cycle, noise levels, and temperature can all impact animal behavior and physiology.[2]

    • Experimenter Effect: The handling and even the gender of the experimenter can influence rodent behavior.[2]

  • Compound-Specific Factors:

    • Formulation and Vehicle: The formulation of the test compound and the choice of vehicle can affect its solubility, stability, and bioavailability.

    • Dose-Response Relationship: A comprehensive dose-response study is essential to identify the optimal dose range and to understand the compound's potency and efficacy.

    • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for interpreting in vivo data and understanding sources of variability.[17]

Conclusion

The reproducibility of in vivo assays is a complex but achievable goal. By embracing principles of rigorous experimental design, thoroughly understanding the pharmacology of the test compound, and meticulously controlling for potential sources of variability, researchers can enhance the reliability and translational value of their preclinical data. While the specific compound 2-(3-Methylpiperidin-1-yl)propanamide remains to be fully characterized, the lessons learned from its well-studied analog, Loperamide, provide a robust framework for navigating the challenges of in vivo research. This commitment to scientific integrity and methodological precision is paramount for the successful development of novel therapeutics.

References

  • Hughes, S., Dodds, R., & Turnberg, L. A. (1981). Loperamide: Studies on its mechanism of action. Gut, 22(8), 658–662. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2013). Loperamide: from antidiarrheal to analgesic. Journal of Opioid Management, 9(4), 301–302. Retrieved from [Link]

  • Khan, H., & Ali, F. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 80-86. Retrieved from [Link]

  • Regan, J. W. (2013). Loperamide: From antidiarrheal to analgesic. Journal of Opioid Management, 9(4), 301-2. Retrieved from [Link]

  • Janssen Pharmaceutica. (2012, January 6). LOPERAMIDE. Retrieved from [Link]

  • Hossain, M. K., et al. (2023). Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. Journal of Research in Pharmacy, 27(4), 1335-1351. Retrieved from [Link]

  • Shrestha, S., et al. (2022). Anti-diarrheal Activity of the Aqueous Extract of Stem Bark of Myrica nagi in Albino Rats. Journal of Nepal Health Research Council, 20(3), 564-569. Retrieved from [Link]

  • Hughes, S., et al. (1981). Loperamide: studies on its mechanism of action. Gut, 22(8), 658-662. Retrieved from [Link]

  • Uddin, M. S., et al. (2022). Analgesic and Antidiarrheal Properties of Lappaconitine, Possibly Through Cyclooxygenase and µ‐Opioid Receptor Interaction Pathways: In Vivo and In Silico Studies. Chemistry & Biodiversity, 19(4), e202100910. Retrieved from [Link]

  • Hughes, S., Higgs, N. B., & Turnberg, L. A. (1982). Loperamide has antisecretory activity in the human jejunum in vivo. Gut, 23(11), 974–979. Retrieved from [Link]

  • Baker, D. E. (2017). Loperamide: A pharmacological review. Hospital Pharmacy, 52(4), 283-289. Retrieved from [Link]

  • Tadesse, E., et al. (2017). Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms. BMC complementary and alternative medicine, 17(1), 1-10. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2016). Loperamide: From antidiarrheal to analgesic. Journal of Opioid Management, 12(2), 93-94. Retrieved from [Link]

  • Li, D., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14286-14298. Retrieved from [Link]

  • Awouters, F., Niemegeers, C. J., & Janssen, P. A. (1978). Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study. Journal of pharmacy and pharmacology, 30(1), 41-45. Retrieved from [Link]

  • Unknown. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Lee, D. Y., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Bioorganic & medicinal chemistry letters, 30(7), 126998. Retrieved from [Link]

  • Li, D., et al. (2012). A facile synthesis for novel loperamide analogs as potential μ opioid receptor agonists. Molecules, 17(12), 14286-14298. Retrieved from [Link]

  • Wightman, R. S., et al. (2019). Wide interindividual variability in cardiovascular toxicity of loperamide: A case report and review of literature. HeartRhythm case reports, 5(5), 263–268. Retrieved from [Link]

  • Health Canada. (2024, November 15). Diarrhea Relief Liquid Gels (Loperamide Hydrochloride Capsules) - [Product Monograph Template - Standard]. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • National Taiwan University. (n.d.). Hot/Cold Plate 冷熱痛覺測試. Retrieved from [Link]

  • Niu, X., et al. (2013). Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/δ opioid receptor antagonist. British journal of pharmacology, 168(4), 964–976. Retrieved from [Link]

  • Dr.Oracle. (2026, January 18). What alternative anti-diarrheal medications can be given to a patient if racecadotril (Acenocoumarol) and loperamide are not available?. Retrieved from [Link]

  • Khan, A. U., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13409-13423. Retrieved from [Link]

  • Heel, R. C., et al. (1978). Loperamide: A Review of its Pharmacological Properties and Therapeutic Efficacy in Diarrhoea. Drugs, 15(1), 33-52. Retrieved from [Link]

  • Eggleston, W., et al. (2024). Loperamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37681-37705. Retrieved from [Link]

  • Wahlsten, D., et al. (2017). Rigor and Reproducibility in Rodent Behavioral Research. Neurobiology of Learning and Memory, 135, 121-129. Retrieved from [Link]

  • Jung, H. A., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 15(20), 6643-6653. Retrieved from [Link]

  • Promgool, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3986. Retrieved from [Link]

  • Wing, L. M. (1986). Safety and efficacy of loperamide. Medical toxicology, 1(4), 243-254. Retrieved from [Link]

  • Wu, P. E., et al. (2023). The Potential Mechanisms behind Loperamide-Induced Cardiac Arrhythmias Associated with Human Abuse and Extreme Overdose. International Journal of Molecular Sciences, 24(18), 13783. Retrieved from [Link]

  • Saré, R. M., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain sciences, 11(4), 508. Retrieved from [Link]

  • Saré, R. M., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences, 11(4), 508. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000024715A1 - Piperidine compounds and their use in the population control of rodents and other vertebrate pests.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Sigma Receptor Binding Assays for 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, particularly within neuropharmacology and oncology, the robust characterization of a compound's interaction with its biological target is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for validating the binding of a novel sigma receptor ligand, 2-(3-Methylpiperidin-1-yl)propanamide (hereafter referred to as Compound X). Our focus will be on the critical process of cross-validating results from two distinct assay platforms: the traditional radioligand binding assay and a modern, non-radioactive fluorescence polarization assay.

The sigma receptors, including the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular chaperone proteins with significant therapeutic potential in a range of pathologies, from neurodegenerative diseases to cancer.[1][2] Compound X, a novel piperidine derivative, has been designed to target these receptors. To confidently advance such a candidate, it is not sufficient to simply measure its binding affinity; we must ensure that our measurements are accurate, reproducible, and independent of the chosen analytical method. This is the essence of cross-validation.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry. We will delve into the nuances of each assay, present illustrative data for comparison, and provide detailed, step-by-step protocols that can be adapted for your specific laboratory needs.

The Imperative of Methodological Redundancy: Why Cross-Validate?

In preclinical drug development, the data we generate forms the bedrock of decisions worth millions of dollars. A ligand's binding affinity (Ki) is a critical parameter, and relying on a single methodology can introduce unforeseen biases. Cross-validation, the process of comparing data from two distinct analytical methods, is therefore not a redundant exercise but a cornerstone of rigorous science.[3][4] It ensures that the observed binding characteristics are a true reflection of the molecular interaction, not an artifact of a particular technology.

For Compound X, we will compare a classic Radioligand Binding Assay (RBA) with a Fluorescence Polarization (FP) Assay . This comparison is particularly salient as it pits a well-established, highly sensitive method against a safer, more high-throughput friendly alternative.[5]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of our cross-validation strategy, from initial assay development to the comparative analysis of results.

cluster_0 Assay Development & Validation cluster_1 Cross-Validation cluster_2 Outcome Radioligand Binding Assay (RBA) Radioligand Binding Assay (RBA) Fluorescence Polarization (FP) Assay Fluorescence Polarization (FP) Assay RBA RBA FP Assay FP Assay Comparative Analysis Comparative Analysis RBA->Comparative Analysis Ki, Bmax FP Assay->Comparative Analysis Ki, Z'-factor Methodological Concordance Methodological Concordance Comparative Analysis->Methodological Concordance

Caption: Workflow for cross-validation of binding assays.

Method 1: The Gold Standard - Radioligand Binding Assay (RBA)

Radioligand binding assays have long been the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and direct measurement principle.[6] This technique involves the use of a radiolabeled ligand that binds to the receptor of interest. The binding of a non-labeled test compound, such as Compound X, is measured by its ability to compete with and displace the radioligand.

Rationale for Experimental Choices
  • Choice of Radioligand: For σ1 receptors, [3H]-(+)-pentazocine is a selective and high-affinity radioligand.[7] For σ2 receptors, [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) is commonly used, in the presence of a masking ligand like (+)-pentazocine to block σ1 sites.[8] The choice of tritium (3H) over iodine-125 (125I) offers a longer half-life and less perturbation of the ligand's chemical structure.

  • Receptor Source: Guinea pig liver membranes are a rich source of σ1 receptors, while various cancer cell lines (e.g., Jurkat) express high levels of σ2 receptors.[7][9] Using a native tissue or a well-characterized cell line provides biological relevance.

  • Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters is the most common and efficient method to separate receptor-bound radioligand from the unbound fraction.[10]

Experimental Workflow: RBA

Start Start Incubate Incubate: - Receptor Membranes - Radioligand - Compound X Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Counting Quantify Radioactivity Wash->Scintillation Counting Data Analysis Calculate Ki Scintillation Counting->Data Analysis End End Data Analysis->End

Caption: Radioligand Binding Assay (RBA) workflow.

Detailed Protocol: RBA for Compound X at σ1 Receptors
  • Membrane Preparation: Homogenize fresh guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.4 mg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

    • 25 µL of varying concentrations of Compound X (or vehicle for total binding, or 10 µM haloperidol for non-specific binding).

    • 25 µL of [3H]-(+)-pentazocine (final concentration ~1-2 nM, near its Kd).

    • 100 µL of the membrane preparation (approximately 40 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[11]

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • Determine the IC50 value of Compound X from the competition curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Method 2: The High-Throughput Alternative - Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in a homogenous format, making it ideal for high-throughput screening.[12] The principle is based on the rotational speed of a fluorescently labeled molecule. A small fluorescent ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor, its rotation slows, and the polarization of the emitted light increases.[13]

Rationale for Experimental Choices
  • Tracer Design: A fluorescent tracer must be synthesized by conjugating a suitable fluorophore (e.g., fluorescein) to a known sigma receptor ligand. The attachment point and linker chemistry are critical to ensure that binding affinity is retained.[5]

  • Homogenous Format: The "mix-and-read" nature of FP assays eliminates the need for separation steps, reducing assay time and variability. This is a significant advantage over RBAs.[12]

  • Safety and Cost: FP assays avoid the use of radioactive materials and the associated regulatory and disposal costs.[5]

Experimental Workflow: FP Assay

Start Start Mix Mix: - Soluble Receptor - Fluorescent Tracer - Compound X Start->Mix Incubate Incubate to Equilibrium Mix->Incubate Read Polarization Measure Fluorescence Polarization Incubate->Read Polarization Data Analysis Calculate Ki Read Polarization->Data Analysis End End Data Analysis->End

Sources

A Comparative Guide to the Purity Determination of 2-(3-Methylpiperidin-1-yl)propanamide: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug candidate's purity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the critical task of determining the purity of 2-(3-Methylpiperidin-1-yl)propanamide. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental frameworks.

The selection between GC-MS and LC-MS is a pivotal decision in the analytical workflow, fundamentally dependent on the physicochemical properties of the analyte .[1] For 2-(3-Methylpiperidin-1-yl)propanamide, a compound with a polar propanamide group and a substituted piperidine ring, this choice warrants careful consideration.

Physicochemical Properties of 2-(3-Methylpiperidin-1-yl)propanamide

A thorough understanding of the analyte's characteristics is paramount. While specific experimental data for 2-(3-Methylpiperidin-1-yl)propanamide is not widely published, we can infer its properties based on its structural components: the piperidine ring, the methyl group, and the propanamide functional group.

  • Polarity: The presence of the amide group and the nitrogen atom in the piperidine ring imparts significant polarity to the molecule. This polarity will strongly influence its behavior in both GC and LC systems.

  • Volatility and Thermal Stability: The molecule's relatively low molecular weight suggests it may possess some volatility. However, the polar functional groups can lead to strong intermolecular forces, potentially requiring high temperatures for volatilization in a GC system, which could risk thermal degradation.

  • Solubility: The compound is expected to be soluble in polar organic solvents like methanol and acetonitrile, and to some extent, in water. This is a key consideration for sample preparation in LC-MS.

Given these characteristics, 2-(3-Methylpiperidin-1-yl)propanamide can be classified as a polar compound, a critical factor in selecting the most appropriate analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[2] It offers high chromatographic resolution and is considered a gold standard for the analysis of residual solvents and other volatile impurities.[2]

Principle of GC-MS

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (the mobile phase) transports the sample through a heated capillary column containing a stationary phase. The separation of compounds is based on their differential partitioning between the stationary phase and the mobile phase, which is influenced by their volatility and affinity for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Suitability for 2-(3-Methylpiperidin-1-yl)propanamide

Direct analysis of polar compounds like 2-(3-Methylpiperidin-1-yl)propanamide by GC-MS can be challenging.[3] The presence of the polar amide group may lead to poor peak shape and low sensitivity due to interactions with the stationary phase. To overcome these limitations, a derivatization step is often necessary to convert the polar analyte into a more volatile and less polar derivative.[4] This adds a step to the sample preparation process but can significantly improve the chromatographic performance.[4]

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a general procedure and should be optimized and validated for specific laboratory conditions. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5][6]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 2-(3-Methylpiperidin-1-yl)propanamide sample into a vial.

  • Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the amide proton.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode, to be optimized).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • The purity of the main component is determined by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by their mass spectra, comparing them to spectral libraries or by interpreting their fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Determination

LC-MS is a highly versatile and sensitive technique suitable for a wide range of compounds, including those that are non-volatile, thermally labile, or polar.[2][7] This makes it particularly well-suited for the analysis of many pharmaceutical compounds without the need for derivatization.[2]

Principle of LC-MS

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. A liquid mobile phase carries the sample through a packed column (the stationary phase). Separation is achieved based on the analyte's affinity for the stationary and mobile phases. Common separation modes include reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC). The eluent from the LC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analyte molecules in the liquid phase. The mass spectrometer then separates and detects these ions.

Suitability for 2-(3-Methylpiperidin-1-yl)propanamide

Given its polar nature, 2-(3-Methylpiperidin-1-yl)propanamide is an excellent candidate for LC-MS analysis.[8] Reversed-phase chromatography with an aqueous-organic mobile phase is a common starting point. For highly polar compounds that show poor retention on traditional C18 columns, HILIC can be an effective alternative.[8] The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at very low levels.[9]

Experimental Protocol: LC-MS

This protocol provides a starting point for method development and must be validated according to ICH guidelines.[10]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(3-Methylpiperidin-1-yl)propanamide sample.

  • Dissolve in a suitable solvent mixture, such as 50:50 acetonitrile:water, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Mass Spectrometer: Agilent 6546 Q-TOF LC/MS System (or equivalent).

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or a suitable HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12.1-15 min: 5% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Scan Range: m/z 50-1000.

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak.

  • Impurities can be identified by their accurate mass measurements and fragmentation patterns (MS/MS).

Head-to-Head Comparison: GC-MS vs. LC-MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Best for volatile and thermally stable compounds.[2]Ideal for polar, non-volatile, and thermally labile compounds.[2][7]
Sample Preparation Often requires derivatization for polar analytes, adding complexity.[4]Typically involves simple dissolution and filtration.
Separation Mechanism Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Chromatographic Resolution Generally offers higher resolution and efficiency.Resolution is typically lower than GC but sufficient for most applications.
Sensitivity High for volatile compounds.Generally offers higher sensitivity, especially for large and polar molecules.[2][9]
Impurity Profiling Excellent for volatile and semi-volatile impurities.Superior for non-volatile, polar, and high molecular weight impurities.
Throughput Can be lower due to longer run times and sample preparation.Higher throughput is often achievable with modern UPLC/UHPLC systems.
Cost & Complexity Instrumentation is generally less expensive and easier to operate.Instrumentation is more complex and has a higher initial cost.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Report Purity Report & Impurity Identification Processing->Report

Caption: Workflow for Purity Determination by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Report Purity Report & Impurity Identification Processing->Report

Caption: Workflow for Purity Determination by LC-MS.

Conclusion and Recommendations

For the purity determination of 2-(3-Methylpiperidin-1-yl)propanamide, LC-MS is the more suitable and recommended technique. The inherent polarity of the molecule makes it an ideal candidate for analysis by liquid chromatography, particularly with a reversed-phase or HILIC separation method. LC-MS offers several distinct advantages for this specific application:

  • No Derivatization Required: This simplifies the sample preparation process, reduces potential sources of error, and improves sample throughput.

  • Wider Range of Impurity Detection: LC-MS is capable of detecting a broader spectrum of potential impurities, including non-volatile process-related impurities and degradation products, which might be missed by GC-MS.

  • Higher Sensitivity: Modern LC-MS systems provide excellent sensitivity, which is crucial for the detection and quantification of trace-level impurities to meet stringent regulatory requirements.[9]

While GC-MS is a powerful technique, the likely need for derivatization for a polar compound like 2-(3-Methylpiperidin-1-yl)propanamide introduces additional complexity and potential for variability.[4] However, GC-MS could be a valuable complementary technique, particularly for the analysis of any potential volatile or semi-volatile impurities that may be present.

Ultimately, the choice of analytical methodology should be guided by a thorough understanding of the analyte's properties and the specific goals of the purity assessment. For comprehensive purity profiling of 2-(3-Methylpiperidin-1-yl)propanamide, LC-MS stands out as the more direct, versatile, and sensitive approach.

References

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). LCGC. Retrieved from [Link]

  • Wolske, S., et al. (2006). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Taylor & Francis Online. Retrieved from [Link]

  • Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]

  • Kero, F., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • GC-MS vs LC-MS. (2026). ResolveMass Laboratories Inc. Retrieved from [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. Retrieved from [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Retrieved from [Link]

  • Chen, Z., et al. (n.d.). Analysis of highly polar pesticides in foods by LC-MS/MS. PMC. Retrieved from [Link]

  • Hill, C. B., et al. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. Retrieved from [Link]

  • Hill, C. B., et al. (n.d.). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. Retrieved from [Link]

  • Hill, C. B., et al. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Find an Expert - The University of Melbourne. Retrieved from [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. (2025). ALWSCI. Retrieved from [Link]

  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group. Retrieved from [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025). LinkedIn. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Kero, F., et al. (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]

  • Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). (n.d.). Cheméo. Retrieved from [Link]

  • 2-(3-METHYLPIPERIDIN-1-YL)PROPAN-1-OL — Chemical Substance Information. (n.d.). Chemwatch. Retrieved from [Link]

  • Sudhahar, S., et al. (2016). 3-Carboxy-2-(piperidin-1-ium-1-yl)propanoate. ResearchGate. Retrieved from [Link]

  • Determination of Purity, Impurities, and Contaminants in Biological Drug Products. (2006). ASTM International. Retrieved from [Link]

  • Process for the preparation of 2-methyl-1,3-propanediol. (n.d.). Google Patents.
  • 3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3-Methylpiperidin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The disposal of any chemical waste is a critical aspect of laboratory safety and environmental stewardship.[1] For a compound like 2-(3-Methylpiperidin-1-yl)propanamide, which belongs to the piperidine class of chemicals, careful handling and disposal are paramount due to the potential hazards associated with this chemical family.[2][3] This guide will walk you through the necessary procedures, from initial waste characterization to final disposal, ensuring compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][4][5][6]

Understanding the Hazard Profile

Key Assumed Hazards:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

In the absence of specific data, a conservative approach to safety is always the most responsible course of action in a laboratory setting.[8] All laboratory personnel handling this compound should be thoroughly trained on its potential hazards and the appropriate safety precautions.[5][8][9]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling 2-(3-Methylpiperidin-1-yl)propanamide for any purpose, including disposal, it is essential to be equipped with the appropriate PPE and to work within a controlled environment.

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye exposure.[10]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.

Engineering Controls:

  • Fume Hood: All handling of 2-(3-Methylpiperidin-1-yl)propanamide, especially when dealing with powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization of chemical waste at the point of generation are critical to prevent accidental mixing of incompatible substances and to ensure safe transport and disposal.[12]

Experimental Protocol: Waste Collection

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with 2-(3-Methylpiperidin-1-yl)propanamide. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must have a secure, tight-fitting lid.[12]

  • Label the Waste Container:

    • Affix a "HAZARDOUS WASTE" label to the container.[12]

    • Clearly write the full chemical name: "2-(3-Methylpiperidin-1-yl)propanamide". Avoid using abbreviations or chemical formulas.[1]

    • List all constituents of the waste stream, including solvents and their approximate percentages.

    • Indicate the date when the waste was first added to the container.[1]

  • Segregate the Waste:

    • Do not mix 2-(3-Methylpiperidin-1-yl)propanamide waste with other waste streams, particularly strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[10]

    • Keep solid and liquid waste in separate, appropriately labeled containers.

  • Accumulate Waste Safely:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13]

    • Keep the container closed at all times, except when adding waste.[12][13]

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks or spills.

Disposal Procedures: The Path to Final Disposition

The disposal of hazardous chemical waste is strictly regulated and must be handled by a licensed hazardous waste disposal company.[1]

Step-by-Step Disposal Workflow:

  • Request a Waste Pickup:

    • Once the waste container is full, or if the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is approaching, submit a hazardous waste pickup request.

    • Follow your institution's specific procedures for requesting a pickup, which typically involves an online form or a paper request.[1]

  • Prepare for Transport:

    • Ensure the waste container is securely closed and the label is complete and legible.

    • Wipe down the exterior of the container to remove any contamination.

  • Manifesting and Transport:

    • The licensed hazardous waste transporter will provide a hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final disposal site.[13][14]

    • Your institution's EHS department will typically handle the manifest paperwork.

  • Final Disposal Method:

    • The most common and environmentally responsible disposal method for organic chemical waste like 2-(3-Methylpiperidin-1-yl)propanamide is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process destroys the chemical, minimizing its environmental impact.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(3-Methylpiperidin-1-yl)propanamide.

DisposalWorkflow Disposal Workflow for 2-(3-Methylpiperidin-1-yl)propanamide cluster_prep Preparation & Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select & Label Compatible Container don_ppe->select_container segregate_waste Segregate Waste Streams select_container->segregate_waste store_saa Store in Satellite Accumulation Area segregate_waste->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup prepare_transport Prepare for Transport request_pickup->prepare_transport manifest Complete Hazardous Waste Manifest prepare_transport->manifest incineration High-Temperature Incineration at TSDF manifest->incineration end End: Compliant Disposal incineration->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 2-(3-Methylpiperidin-1-yl)propanamide.

Spill and Emergency Procedures

In the event of a spill of 2-(3-Methylpiperidin-1-yl)propanamide, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a Small Spill (manageable by laboratory personnel):

  • Alert others in the immediate area.

  • Evacuate non-essential personnel.

  • If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., sand or other inert material).[11]

  • Wear appropriate PPE , including respiratory protection if dealing with a powder.

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your EHS department.

For a Large Spill (beyond the capacity of laboratory personnel):

  • Evacuate the area immediately.

  • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

  • Contact your institution's emergency response team and EHS department from a safe location.[15]

  • Provide them with as much information as possible about the spilled chemical.

Quantitative Data Summary

While specific quantitative data for 2-(3-Methylpiperidin-1-yl)propanamide is not available, the following table provides general guidelines for hazardous waste accumulation based on EPA regulations. Your institution may have more stringent requirements.

Generator CategoryMonthly Hazardous Waste GenerationAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 1 kg of acute hazardous waste and ≤ 100 kg of non-acute hazardous wasteNo time limit, but quantity limits apply
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg of non-acute hazardous waste180 days (or 270 days if waste must be transported > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg of non-acute hazardous waste or > 1 kg of acute hazardous waste90 days

Data sourced from EPA regulations.[13]

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). HWH Environmental. Retrieved from [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet - 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride. (2022). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine. (n.d.). NextSDS. Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency. Retrieved from [Link]

  • Piperidine Market Size, Share & Industry Growth 2032. (2025). Straits Research. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • How CSIRO Built Australia's CCS Capability: A 25-Year Story. (2026). AZoCleantech. Retrieved from [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2024). Journal of Pesticide Science. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved from [Link]

  • Safety Data Sheet - 3M™ Scotch-Weld™ Toughened Epoxy Adhesive DP460 Off-White. (n.d.). 3M. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs. (2025). Duke University Safety. Retrieved from [Link]

  • Acute inhalation toxicity of smoke of fentanyl and its 1-substituted analogs in Swiss albino mice. (2014). Cellular and Molecular Biology. Retrieved from [Link]

  • PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide. (2014). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • GSRS. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。